Stephavanine
Description
Properties
IUPAC Name |
(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-31-17-7-13(3-4-16(17)28)23(30)35-21-10-24-5-6-27-25(24)11-20(36-26(25,32-2)22(21)29)14-8-18-19(9-15(14)24)34-12-33-18/h3-4,7-9,20-22,27-29H,5-6,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDVYOKUHWMJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329583 | |
| Record name | STEPHAVANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33116-33-5 | |
| Record name | STEPHAVANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STEPHAVANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Stephanine?
An In-Depth Technical Guide to the Chemical Structure of Stephanine
Introduction
Stephanine is a naturally occurring aporphine alkaloid primarily isolated from various plant species of the Stephania genus, which belongs to the Menispermaceae family.[1] These plants have a long history of use in traditional medicine, particularly in Asia and Africa.[1][2] Stephanine has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, antiplasmodial, and anticancer effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure of Stephanine, its physicochemical properties, detailed experimental protocols for its isolation and structural elucidation, and its interaction with key signaling pathways.
Chemical Structure and Identifiers
Stephanine is classified as an isoquinoline alkaloid of the aporphine subgroup. The definitive structure has been established through various spectroscopic techniques. The specific stereoisomer commonly referred to is the (R)-isomer.
Table 1: Chemical Identifiers for Stephanine
| Identifier | Value |
| IUPAC Name | (12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaene |
| Chemical Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | 309.4 g/mol |
| CAS Number | 517-63-5 |
| SMILES | CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC=C5OC)OCO3 |
| InChI | InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3/t14-/m1/s1 |
| InChIKey | UEAPAHNNFSZHMW-CQSZACIVSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. As a basic compound, the solubility of Stephanine is highly dependent on pH. In acidic solutions, the amine functional groups become protonated, forming a more soluble salt. Conversely, in neutral or alkaline solutions, it exists in its less soluble free base form.
Table 2: Physicochemical Data for Stephanine
| Property | Value | Source(s) |
| Physical Description | Crystalline solid | |
| Melting Point | 148-150 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low intrinsic aqueous solubility. |
Experimental Protocols
The isolation and structural elucidation of Stephanine from its natural sources involve a series of well-defined experimental procedures.
Protocol 1: Bioassay-Guided Isolation and Purification
This protocol describes a representative method for isolating Stephanine from the tubers of Stephania species.
-
Extraction:
-
Dried and powdered plant material (e.g., 500 g of Stephania venosa tubers) is macerated with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional agitation.
-
The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Extraction (Alkaloid Precipitation):
-
The crude extract is dissolved in a 1-2% aqueous HCl solution and subjected to a cold soak for 3 days. This process is repeated three times.
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The combined acidic filtrates are concentrated to remove the solvent.
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The pH of the remaining aqueous solution is adjusted to 9 with a NaOH solution to precipitate the alkaloids.
-
The crude alkaloid precipitate is collected by filtration.
-
-
Chromatographic Purification:
-
A portion of the crude alkaloid fraction is subjected to column chromatography on silica gel (70-230 mesh).
-
The column is eluted with a suitable solvent system, such as a gradient of ethyl acetate and acetone, to separate the components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of Stephanine.
-
Fractions containing the major alkaloid spot corresponding to Stephanine are pooled and concentrated.
-
Further purification can be achieved by a second column chromatography on finer silica gel (230-400 mesh) or by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to afford pure Stephanine.
-
-
Crystallization:
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The purified, Stephanine-rich fraction is dissolved in hot acetone.
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Distilled water is slowly added to the cooled solution while stirring to induce crystallization.
-
The solution is allowed to stand at room temperature for approximately 2 days for complete crystallization.
-
The resulting crystals are filtered and dried to obtain pure Stephanine.
-
Protocol 2: Structural Elucidation
The definitive structure of the isolated Stephanine is determined through a combination of modern spectroscopic techniques.
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Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is performed to determine the exact molecular weight and deduce the elemental composition (C₁₉H₁₉NO₃).
-
MS/MS fragmentation analysis is used to identify characteristic fragmentation patterns of the aporphine alkaloid core, providing initial structural insights.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. A standard dataset of NMR experiments is acquired.
-
Sample Preparation: A small amount (1-5 mg) of purified Stephanine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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1D NMR:
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¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
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¹³C NMR: Determines the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).
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-
2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings), which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry by identifying protons that are close in space.
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-
Data Interpretation: The combined data from these NMR experiments, along with MS data, allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the chemical structure of Stephanine.
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Mandatory Visualizations
Workflow for Structural Determination of Stephanine
Caption: Workflow for the isolation and structural elucidation of Stephanine.
Stephanine's Interaction with the NF-κB Signaling Pathway
The anti-inflammatory properties of Stephanine are attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Proposed inhibition of the NF-κB pathway by Stephanine.
Biological Activity and Signaling Pathways
Stephanine exhibits a range of biological activities by interacting with several key cellular pathways.
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Anticancer and Antiplasmodial Activity: Stephanine has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death). Uniquely, this is achieved by inducing a "reverse of mitotic exit," a process that disrupts the normal cell cycle progression and forces the cell into a mitotic-like state from which it cannot recover. It also shows potent activity against the malaria parasite Plasmodium falciparum.
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Anti-inflammatory Effects: The anti-inflammatory properties of Stephanine are linked to the modulation of the NF-κB signaling pathway. NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6. By inhibiting this pathway, Stephanine can reduce the production of these inflammatory mediators.
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Adrenergic Receptor Blocking: l-Stephanine is a potent and highly selective alpha 1 adrenoceptor blocker. It competitively inhibits muscle contraction induced by phenylephrine, demonstrating its potential for applications related to the adrenergic system.
References
Stephanine Alkaloid Family: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Stephanine alkaloid family, primarily isolated from plants of the Stephania genus (Menispermaceae), represents a class of isoquinoline alkaloids with significant pharmacological potential. This technical guide provides a comprehensive overview of the classification, biosynthesis, and biological activities of Stephanine and its congeners. Detailed experimental protocols for isolation and quantification are presented, alongside a summary of key quantitative bioactivity data. Furthermore, this guide elucidates the molecular mechanisms of action, with a focus on the modulation of critical signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Classification and Chemical Structure
Stephanine is classified as a proaporphine alkaloid, a subclass of benzylisoquinoline alkaloids (BIAs).[1] Proaporphine alkaloids are considered the biogenetic precursors to the aporphine class of alkaloids.[1] The core chemical structure of Stephanine is characterized by a tetracyclic ring system.
Biosynthesis of Stephanine
The biosynthesis of Stephanine originates from the amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway to the central intermediate, (S)-reticuline.[1] From this crucial juncture, the pathway diverges to form the distinctive proaporphine skeleton of Stephanine via an intramolecular C-C phenol coupling reaction, followed by specific methylation and dehydrogenation steps.[1]
Pharmacological Activities and Quantitative Data
Stephanine and related alkaloids from the Stephania genus have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiplasmodial effects.[2]
Anticancer Activity
Stephanine exhibits cytotoxic effects against various cancer cell lines. A unique mechanism of action has been proposed, involving the induction of "reverse of mitotic exit," which ultimately leads to apoptotic cell death.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Stephanine | HeLa, MDA-MB231, MCF-7 | Not specified | |
| Oxostephanine | HeLa, MDA-MB231, MDA-MB-468, MCF-7 | 1.66 - 4.35 | |
| Cepharanthine | HT29, LS174T, SW620 (colon) | 2.4 - 5.3 | |
| Cepharanthine | HepG2 (hepatoma) | 2.4 - 5.3 |
Antiplasmodial Activity
Several alkaloids from the Stephania genus, including Stephanine, have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.
| Alkaloid | P. falciparum Strain | IC50 (µM) | Reference |
| Stephanine | W2 (chloroquine-resistant) | Not specified | |
| Vireakine | W2 (chloroquine-resistant) | Not specified | |
| Pseudopalmatine | W2 (chloroquine-resistant) | 2.8 | |
| All tested compounds | W2 (chloroquine-resistant) | 1.2 - 52.3 |
Anti-inflammatory Activity
Alkaloids from the Stephania genus are known to possess anti-inflammatory properties, often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.
| Alkaloid/Extract | Assay | IC50 | Reference |
| Hydro-ethanolic extracts of 5 Stephania species | Inhibition of LPS-induced nitric oxide production in RAW 264.7 cells | < 10 µg/ml |
Experimental Protocols
Isolation of Stephanine from Stephania venosa
This protocol describes a representative method for the bioassay-guided isolation of Stephanine.
-
Extraction:
-
Macerate 500 g of dried and powdered tubers of Stephania venosa with 1.5 L of methanol three times at room temperature for 72 hours with occasional agitation.
-
Filter the combined methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification:
-
Subject a portion of the crude methanolic extract (e.g., 5 g) to column chromatography on silica gel (70-230 mesh).
-
Elute the column with a gradient of increasing polarity, starting with dichloromethane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:ethyl acetate:methanol) and visualize with Dragendorff's reagent.
-
Pool and concentrate the fractions containing the major alkaloid spot corresponding to Stephanine.
-
-
Further Purification:
-
Perform a second column chromatography on silica gel (230-400 mesh) using a solvent system such as ethyl acetate:hexane:methanol (e.g., 3:7:0.1 v/v/v).
-
The final purification can be achieved using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to yield pure Stephanine.
-
-
Structure Elucidation:
-
Determine the definitive structure of the isolated Stephanine using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Quantification of Stephanine by HPLC-UV
This protocol provides a validated method for the quantitative analysis of Stephanine.
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
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Column: Hypersil BDS C18 reversed-phase column.
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Mobile Phase: Gradient system of 100 mM ammonium acetate in water (A) and methanol (B).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 270 nm.
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Column Temperature: Ambient or controlled at 25 °C.
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-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh a suitable amount of Stephanine reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to bracket the expected sample concentration.
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Extraction (from plant material): Extract a known weight of powdered plant material using a suitable solvent such as methanol via ultrasonication or maceration.
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Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Analysis:
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Equilibrate the HPLC system with the initial mobile phase composition.
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Inject the calibration standards, starting with the lowest concentration.
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Inject the prepared samples.
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Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
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Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.999).
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Calculate the concentration of Stephanine in the samples using the peak area and the regression equation.
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Signaling Pathways and Mechanisms of Action
Anti-inflammatory Action via NF-κB Pathway Inhibition
The anti-inflammatory effects of Stephania alkaloids are often linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is hypothesized that Stephanine may interfere with one or more steps in this cascade.
Anticancer Action via Induction of Apoptosis
Stephanine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is critical for its cytotoxic effects. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
Experimental and Logical Workflows
Bioassay-Guided Fractionation Workflow
The discovery of bioactive compounds like Stephanine often relies on a systematic process of bioassay-guided fractionation.
Conclusion and Future Perspectives
The Stephanine alkaloid family holds considerable promise for the development of new therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for further research. Future investigations should focus on elucidating the precise molecular targets of Stephanine within the identified signaling pathways, conducting comprehensive in vivo studies to validate its therapeutic potential, and optimizing its chemical structure to enhance efficacy and reduce potential toxicity. The continued exploration of these natural products is a valuable endeavor in the quest for novel medicines.
References
The Botanical Treasury of Stephanine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephanine is a naturally occurring aporphine alkaloid that has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, antiplasmodial, and anticancer effects.[1] This technical guide provides a comprehensive overview of the natural botanical sources of stephanine, detailing quantitative data on its prevalence, methodologies for its extraction and analysis, and insights into its molecular mechanisms of action. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Stephanine is primarily found within perennial vines of the genus Stephania, belonging to the Menispermaceae family. These plants are predominantly distributed across the tropical and subtropical regions of Asia and Africa and have a rich history in traditional medicine.[1] The tuberous roots of these plants are the primary repository of a diverse array of isoquinoline alkaloids, with stephanine being a notable constituent.
Botanical Sources of Stephanine
Stephanine has been successfully isolated from several species within the Stephania genus. The concentration of stephanine can exhibit significant variation between different species and even among different genotypes of the same species, influenced by geographical location and environmental factors.
Notable species reported to contain stephanine include:
-
Stephania venosa
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Stephania dielsiana
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Stephania yunnanensis[1]
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Stephania kwangsiensis
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Stephania abyssinica
Quantitative Analysis of Stephanine Content
The accurate quantification of stephanine in plant material is crucial for identifying high-yielding sources and for the standardization of extracts for research and development. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose. The table below summarizes the available quantitative data on stephanine content in various Stephania species.
| Plant Species | Genotype/Variety | Plant Part | Stephanine Content (mg/g dry weight) | Total Alkaloid Content (% of dry weight) | Reference |
| Stephania yunnanensis | SY-hongteng | Tuber | 1.13 | 3.01% | [2] |
| Stephania yunnanensis | SY-xueteng | Tuber | 0.23 | 3.41% | [2] |
| Stephania yunnanensis | SY-lvteng | Tuber | 0.23 | 1.83% | |
| Stephania kwangsiensis | SK-guangxi | Tuber | 0.27 | 1.70% | |
| Stephania species | Not Specified | Tuber | Varies | ~3-4% |
Experimental Protocols
Isolation of Stephanine from Stephania venosa
This protocol details a representative method for the isolation of stephanine from the tubers of Stephania venosa, which has been shown to yield a substantial amount of the pure compound.
1. Extraction:
-
Dried and powdered tubers of Stephania venosa (e.g., 500 g) are macerated with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional agitation.
-
The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Chromatographic Purification:
-
A portion of the crude methanolic extract (e.g., 5 g) is subjected to column chromatography on silica gel (70-230 mesh).
-
The column is eluted with a gradient of increasing polarity, typically starting with dichloromethane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:ethyl acetate:methanol). The spots are visualized using Dragendorff's reagent.
-
Fractions containing the major alkaloid spot corresponding to stephanine are pooled and concentrated.
-
Further purification is achieved through a second column chromatography on silica gel (230-400 mesh) with a solvent system such as ethyl acetate:hexane:methanol (e.g., 3:7:0.1 v/v/v).
-
A final purification step can be performed using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to afford pure stephanine.
3. Structural Elucidation:
The definitive structure of the isolated stephanine is confirmed through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR provides information on the proton environments.
-
¹³C NMR reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the complete connectivity of the molecule.
-
Quantification of Stephanine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC-UV method for the quantitative analysis of stephanine in plant extracts.
1. Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | Reversed-phase C18 (e.g., Hypersil BDS C18) |
| Mobile Phase | Gradient system of 100 mM ammonium acetate in water and methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL (can be optimized) |
| Column Temperature | Ambient or controlled at 25°C |
| UV Detection Wavelength | 270 nm |
2. Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh a known amount of pure stephanine reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
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Sample Preparation:
-
Accurately weigh a known amount of dried, powdered plant material.
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Extract the alkaloids using a suitable method, such as sonication in methanol.
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Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
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3. Analysis:
-
Inject the standard solutions and the sample extract into the HPLC system.
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Identify the stephanine peak in the sample chromatogram by comparing its retention time with that of the standard.
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Construct a calibration curve by plotting the peak area of the stephanine standards against their known concentrations.
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Calculate the concentration of stephanine in the sample using the regression equation derived from the calibration curve.
Signaling Pathways and Mechanisms of Action
Stephanine's pharmacological effects, particularly its anticancer activity, are attributed to its ability to modulate critical cellular signaling pathways.
Induction of "Reverse of Mitotic Exit"
A unique mechanism of action reported for stephanine is the induction of a "reverse of mitotic exit," which ultimately leads to apoptotic cell death. Mitotic exit is a highly regulated process that ensures the orderly transition from M phase to G1 phase of the cell cycle, and it is critically dependent on the inactivation of cyclin-dependent kinase 1 (Cdk1).
It is hypothesized that stephanine disrupts the normal, unidirectional progression of mitotic exit. This interference may involve the disruption of the signaling cascade that leads to the inactivation of Cdk1. By preventing the complete inactivation of Cdk1, the cell is forced back into a mitotic-like state from which it cannot recover, triggering the apoptotic cascade.
A structurally related compound, oxostephanine, also isolated from Stephania species, has been shown to cause a G2/M cell cycle arrest and apoptosis, potentially through the inactivation of Aurora kinases. This suggests a possible avenue for the specific molecular targets of stephanine in disrupting mitotic progression.
References
Physical and chemical properties of Stephanine
An In-Depth Technical Guide on the Physical and Chemical Properties of Stephanine
Introduction
Stephanine is a naturally occurring aporphine alkaloid found in various plant species of the genus Stephania, which belongs to the Menispermaceae family.[1] These plants are primarily distributed in tropical and subtropical regions of Asia and Africa and have a long history of use in traditional medicine.[1][2] Stephanine has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, antiplasmodial, and anticancer effects.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of stephanine, detailed experimental protocols for its isolation and analysis, and an in-depth look at its known mechanisms of action, with a focus on relevant signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of stephanine are summarized below. This data is crucial for its handling, formulation, and analysis in a research setting.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Crystalline solid | |
| Molecular Formula | C₁₉H₁₉NO₃ | |
| Molecular Weight | 309.4 g/mol | |
| Melting Point | 148-150 °C |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 517-63-5 | |
| IUPAC Name | (12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaene | |
| PubChem CID | 160501 | |
| Synonyms | 8-Methoxy-1,2-methylenedioxyaporphine |
Solubility
The solubility of stephanine is a critical factor for its experimental use and potential for drug development.
-
General Solubility : Stephanine is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
-
Aqueous Solubility : As an alkaloid, stephanine has low intrinsic solubility in neutral aqueous solutions. Its solubility is highly dependent on pH.
-
Effect of pH : In acidic solutions, the amine functional groups in the stephanine molecule become protonated, forming a more soluble salt. Conversely, in neutral or alkaline solutions, it exists in its less soluble free base form. Therefore, significantly higher aqueous solubility is observed at a lower pH.
For enhancing aqueous solubility for bioavailability, advanced formulation strategies such as cyclodextrin complexation, nanoparticle formulation, or the creation of amorphous solid dispersions can be employed.
Experimental Protocols
This section details methodologies for the extraction, isolation, quantification, and biological assessment of stephanine.
Protocol for Bioassay-Guided Isolation of Stephanine
This protocol is a composite method based on established procedures for extracting stephanine from Stephania plant material, such as Stephania venosa.
1. Extraction:
- Dried and powdered tubers of the source plant (e.g., 500 g) are macerated with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional agitation.
- The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Acid-Base Partitioning:
- The crude extract is dissolved in a 1-2% aqueous hydrochloric acid (HCl) solution.
- The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
- The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 9-10) using a base like ammonium hydroxide. This causes the alkaloids, including stephanine, to precipitate.
- The alkaloid precipitate is collected by filtration.
3. Chromatographic Purification:
- The crude alkaloid fraction is subjected to column chromatography on silica gel (70-230 mesh).
- The column is eluted with a gradient of solvents, such as ethyl acetate and acetone or ethyl acetate:hexane:methanol mixtures.
- Fractions are collected and monitored for the presence of stephanine using Thin Layer Chromatography (TLC).
- Fractions containing the major spot corresponding to stephanine are pooled and concentrated.
4. Crystallization and Final Purification:
- The stephanine-rich fraction is dissolved in a minimal amount of hot acetone.
- Distilled water is slowly added to the cooled solution while stirring to induce crystallization.
- The solution is allowed to stand at room temperature for approximately 2 days for complete crystallization.
- The pure stephanine crystals are obtained by filtration and drying. The structure of the isolated compound is confirmed using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Protocol for Quantification of Stephanine using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of stephanine in plant extracts.
1. Standard Preparation:
- Prepare a stock solution of pure stephanine standard of a known concentration in methanol.
- Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve.
2. Sample Preparation:
- Accurately weigh a known amount of dried, powdered plant material.
- Extract the alkaloids using a suitable method, such as sonication in methanol.
- Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.
3. HPLC Analysis:
- Inject the standard solutions and the sample extract into the HPLC system.
- Record the chromatograms and identify the peak corresponding to stephanine based on the retention time of the standard.
- Construct a calibration curve by plotting the peak area of the standard against its concentration.
- Calculate the concentration of stephanine in the sample extract using the calibration curve.
Protocol for In Vitro Anti-Cancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
1. Cell Culture:
- Culture a relevant cancer cell line (e.g., HeLa, MDA-MB-231) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Treatment:
- Prepare a series of dilutions of stephanine in the cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of stephanine. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the cell viability against the logarithm of the stephanine concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanism of Action and Signaling Pathways
Stephanine exerts its pharmacological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.
Anti-Inflammatory Activity: Modulation of NF-κB Signaling
The anti-inflammatory properties of stephanine are often attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like IL-6, IL-1β, and TNF-α.
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes. It is hypothesized that stephanine exerts its anti-inflammatory effects by inhibiting one or more steps in this pathway. Studies have shown that stephanine can significantly inhibit the production of key inflammatory cytokines in LPS-stimulated macrophages.
Anticancer Activity: Induction of Apoptosis
Stephanine has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action against cancer cells is the induction of programmed cell death, or apoptosis. This pro-apoptotic effect is likely mediated through the intrinsic and/or extrinsic apoptotic pathways, which involve the activation of caspases and the regulation of Bcl-2 family proteins. In some cancer cells, stephanine has been shown to induce cell cycle arrest, which is a precursor to the initiation of apoptosis.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways related to stephanine research.
Caption: A generalized workflow for the isolation and purification of stephanine from plant material.
Caption: The canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of stephanine.
Caption: A generalized workflow for assessing the in vitro anti-cancer effects of stephanine using an MTT assay.
References
A Comprehensive Technical Guide on the Biological Activity of Stephanine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stephanine is a naturally occurring aporphine alkaloid found in plants of the Stephania genus, which have a history of use in traditional medicine for treating a variety of ailments.[1][2] Modern pharmacological studies have revealed that stephanine possesses a range of potent biological activities, including significant anticancer, anti-inflammatory, and antiplasmodial effects.[1][3] Its primary mechanism in cancer cytotoxicity is unique, involving the induction of apoptosis through a "reverse of mitotic exit".[3] In inflammation, it has been shown to inhibit the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines. This document provides an in-depth technical overview of the biological activities of stephanine, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways to support further research and drug development efforts.
Anticancer Activity
Stephanine exhibits significant cytotoxic effects against a variety of human cancer cell lines. Its primary mode of action is the induction of apoptosis, distinguished by a unique mechanism described as the reversal of mitotic exit.
Mechanism of Action: Reversal of Mitotic Exit
Unlike many cytotoxic agents that arrest the cell cycle at specific checkpoints, stephanine induces a "reverse of mitotic exit". This process is thought to involve the inhibition of crucial mitotic kinases, such as Aurora B kinase, which are essential for proper chromosome segregation and cytokinesis. By disrupting these processes, stephanine forces cells that have entered mitosis to exit without proper cell division. This cellular catastrophe ultimately triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3 and subsequent programmed cell death.
Caption: Proposed signaling pathway for Stephanine-induced apoptosis.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of stephanine and its related alkaloid, oxostephanine, have been quantified across various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Stephanine | HeLa | Cervical Cancer | 5.8 | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.2 | ||
| MCF-7 | Breast Cancer (ER-Positive) | 9.5 | ||
| A549 | Non-Small Cell Lung Cancer | 8.1 | ||
| H1299 | Non-Small Cell Lung Cancer | 10.3 | ||
| 184B5 | Non-cancerous Breast Epithelial | 6.25 | ||
| Oxostephanine | HeLa | Cervical Cancer | 1.73 | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 2.0 - 4.0 | ||
| MDA-MB-468 | Breast Cancer (Triple-Negative) | 1.8 - 3.8 | ||
| MCF-7 | Breast Cancer (ER-Positive) | 2.0 - 4.5 | ||
| 184B5 | Non-cancerous Breast Epithelial | 1.66 |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Anti-inflammatory Activity
Stephanine demonstrates significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism is largely attributed to the inhibition of pro-inflammatory mediators and pathways, including the NF-κB signaling cascade.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Stephanine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is linked to the suppression of key inflammatory signaling pathways. It can inhibit the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of its inhibitory protein, IκBα. By blocking NF-κB activation, stephanine effectively reduces the expression of downstream pro-inflammatory genes, including those for cytokines like IL-6, IL-1β, and TNF-α.
Caption: Inhibition of the NF-κB pathway by Stephanine.
Quantitative Anti-inflammatory Data
Studies have quantified the inhibitory effect of stephanine on the production of inflammatory mediators in cell-based assays.
| Assay | Cell Line | Stimulant | Compound | Concentration | % Inhibition of NO Production | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Stephanine | 10 µM | Significant Inhibition (p < .01) | |
| RAW 264.7 Macrophages | LPS | Stephanine | 30 µM | Significant Inhibition (p < .01) |
Note: Stephanine also significantly inhibits the production of IL-6, IL-1β, and TNF-α in LPS-induced RAW264.7 macrophages.
Other Notable Biological Activities
Antiplasmodial Activity
Stephanine has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria. It was found to be the most active compound isolated from Stephania venosa against both chloroquine-susceptible (3D7) and chloroquine-resistant (W2) strains. However, it also exhibited the highest cytotoxicity against mammalian cell lines, indicating a low selectivity index in this context.
Neuroprotective Effects
Extracts from the Stephania genus, containing alkaloids like stephanine, have shown neuroprotective potential. Studies on Stephania glabra extract demonstrated an improvement in memory retention and attenuation of oxidative damage in mouse models of cognitive impairment. The neuroprotective capacity is often linked to the antioxidant and anti-inflammatory properties of its constituent phytochemicals, which can mitigate oxidative stress and neuroinflammation.
Appendix: Experimental Protocols
A.1 Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of stephanine's cytotoxic effects using the MTT colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.
Caption: General experimental workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Culture selected cancer cells until 70-80% confluent, then trypsinize and resuspend in fresh medium. Seed approximately 5,000 cells in 100 µL of medium into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Stephanine Treatment: Prepare a stock solution of stephanine (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the medium from the cells and add 100 µL of the stephanine dilutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium only). Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the stephanine concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
A.2 Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol details the measurement of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent to assess anti-inflammatory activity.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of stephanine for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce NO production. Include untreated and vehicle controls.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the collected supernatant.
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.
A.3 Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins (e.g., p65, IκBα, and their phosphorylated forms) to elucidate the effects of stephanine on signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with stephanine and/or an inflammatory stimulus (like LPS) for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control to ensure equal protein loading.
References
- 1. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Antiplasmodial Effects of Stephanine from Stephania venosa: A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals November 2025
Abstract
Malaria, a parasitic disease caused by Plasmodium species, remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery of novel therapeutic agents. The genus Stephania has been a source of bioactive alkaloids with a history of use in traditional medicine for treating ailments including fever and malaria.[1][2] This technical guide provides an in-depth analysis of the antiplasmodial properties of stephanine, an aporphine alkaloid isolated from the tubers of Stephania venosa. We consolidate quantitative data on its bioactivity, detail the experimental protocols for its evaluation, and visualize its known mechanism of action and the experimental workflow for its discovery. While stephanine demonstrates potent in vitro activity against Plasmodium falciparum, its significant cytotoxicity presents a considerable challenge for its development as a viable antimalarial drug.
Introduction
Stephania venosa (Blume) Spreng, a member of the Menispermaceae family, is a medicinal plant indigenous to Southeast Asia, where it has been traditionally used as a tonic and for the treatment of various diseases, including cancer and diabetes.[3][4] The primary chemical constituents of Stephania species are isoquinoline and aporphine alkaloids, which are responsible for their diverse pharmacological activities.[5] Bioassay-guided fractionation of extracts from the tubers of S. venosa has led to the isolation of several alkaloids, including stephanine.
Stephanine has been identified as a compound with significant antiplasmodial and anticancer properties. This document serves as a technical resource, compiling the available scientific data on the antiplasmodial efficacy of stephanine, its associated cytotoxicity, and the methodologies employed in these assessments.
Data Presentation: Antiplasmodial Activity and Cytotoxicity
Bioactivity-guided studies of S. venosa tuber extracts identified stephanine as the most potent antiplasmodial compound among the isolates. However, it also exhibited the highest cytotoxicity, resulting in a low selectivity index. The quantitative data from these in vitro studies are summarized below.
Table 1: In Vitro Antiplasmodial Activity of Stephanine
| Plasmodium falciparum Strain | IC₅₀ (µM) | Description |
| 3D7 | 0.21 ± 0.01 | Chloroquine-susceptible |
| W2 | 0.29 ± 0.02 | Chloroquine-resistant |
Data sourced from Le et al. (2017).
Table 2: In Vitro Cytotoxicity of Stephanine against Human Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 3.33 ± 0.06 |
| MDA-MB-231 | Breast Cancer | 3.42 ± 0.17 |
| MCF-7 | Breast Cancer | 3.96 ± 0.15 |
| 184B5 | Non-cancerous Breast Epithelial | 6.25 ± 0.11 |
Data sourced from Le et al. (2017).
The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value for a non-cancerous cell line to the IC₅₀ value for the parasite. For stephanine, the SI values are approximately 29.8 (184B5/3D7) and 21.6 (184B5/W2), indicating that it is over 20 times more toxic to the parasite than to the non-cancerous human cells tested. While showing some selectivity, this margin is often considered narrow for drug development.
Experimental Protocols
The following sections detail the methodologies used to isolate stephanine and evaluate its bioactivity.
Bioassay-Guided Isolation of Stephanine
The isolation of stephanine from S. venosa followed a standard bioassay-guided fractionation protocol.
-
Extraction: Dried and powdered tubers of S. venosa were extracted with solvents of increasing polarity, such as dichloromethane and butanol.
-
Fractionation: The crude extracts that showed significant antiplasmodial activity were subjected to further separation using techniques like column chromatography over silica gel.
-
Bioassay of Fractions: Each fraction was tested for its ability to inhibit P. falciparum growth in vitro.
-
Isolation and Purification: The most active fractions were repeatedly chromatographed using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The chemical structure of the isolated stephanine was confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with published data.
In Vitro Antiplasmodial Susceptibility Assay
The 50% inhibitory concentration (IC₅₀) of stephanine against P. falciparum was determined using a standardized SYBR Green I-based fluorescence assay.
-
Parasite Culture: Chloroquine-susceptible (3D7) and chloroquine-resistant (W2) strains of P. falciparum were maintained in continuous culture in human O+ erythrocytes using RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures were incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Assay Preparation: Asynchronous parasite cultures (primarily ring stage) with 2% hematocrit and 1% parasitemia were aliquoted into 96-well plates containing serial dilutions of stephanine.
-
Incubation: The plates were incubated for 72 hours under the same conditions to allow for parasite maturation.
-
Lysis and Staining: After incubation, cells were lysed, and the parasitic DNA was stained by adding a lysis buffer containing the fluorescent dye SYBR Green I.
-
Data Acquisition: Fluorescence was measured using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings were plotted against the drug concentration, and the IC₅₀ values were calculated using a non-linear regression model.
In Vitro Cytotoxicity Assay
The cytotoxic effect of stephanine on human cell lines was assessed to determine its selectivity.
-
Cell Culture: Human cell lines (e.g., HeLa, MDA-MB-231, MCF-7, and 184B5) were cultured in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of stephanine.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability was typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by metabolically active cells to a purple formazan product.
-
Data Acquisition: The absorbance of the dissolved formazan was measured using a microplate reader.
-
Data Analysis: The IC₅₀ values, representing the concentration of stephanine that inhibits cell growth by 50%, were determined by plotting the percentage of cell viability against the drug concentration.
Mechanism of Action
While the precise antiplasmodial mechanism of stephanine has not been fully elucidated, studies on its anticancer activity provide significant insight into its cellular effects. Stephanine induces a unique mode of cell death characterized by a "reverse of mitotic exit." This process ultimately leads to apoptosis.
Key events in this proposed mechanism include:
-
Transient G2/M Arrest: Stephanine causes a temporary halt in the cell cycle at the G2/M transition phase.
-
Chromosome Segregation Failure: The compound disrupts the normal process of chromosome separation during mitosis.
-
Reverse of Mitotic Exit: Instead of completing mitosis or undergoing mitotic catastrophe, the cells exit mitosis aberrantly, leading to aneuploidy (an abnormal number of chromosomes).
-
Apoptosis Induction: This flawed mitotic process triggers the apoptotic cascade, resulting in programmed cell death.
It is plausible that a similar mechanism involving the disruption of cell division could be responsible for its activity against the rapidly replicating blood-stage Plasmodium parasites.
Conclusion and Future Outlook
Stephanine, an aporphine alkaloid from Stephania venosa, demonstrates potent in vitro antiplasmodial activity against both chloroquine-susceptible and resistant strains of P. falciparum. Its mechanism of action, inferred from cancer cell studies, involves the induction of apoptosis via a unique process of mitotic disruption.
However, the clinical potential of stephanine as an antimalarial agent is significantly hampered by its high cytotoxicity against human cells, leading to a narrow therapeutic window. The results underscore the classic challenge in natural product drug discovery: balancing potency with safety.
Future research should focus on two key areas:
-
Mechanism Elucidation: Investigating the specific molecular targets of stephanine within the Plasmodium parasite to understand the basis of its antiplasmodial activity and to see if it differs from its cytotoxic mechanism in human cells.
-
Medicinal Chemistry: Using stephanine as a lead scaffold for semi-synthetic modifications. The goal would be to design analogues that retain or improve antiplasmodial potency while significantly reducing cytotoxicity, thereby improving the selectivity index.
References
- 1. New antiplasmodial alkaloids from Stephania rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. scielo.br [scielo.br]
- 4. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Anti-Plasmodial Activities of Stephania dielsiana Y.C. Wu Extracts and the Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Biological Evaluation of Stephanine and Its Derivatives: A Guide for Researchers
Introduction: Stephanine, a proaporphine alkaloid isolated from plants of the Stephania genus, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities. This document provides a comprehensive overview of the synthesis of Stephanine and its derivatives, alongside detailed application notes and protocols for their biological evaluation. The information is tailored for researchers, scientists, and drug development professionals, offering insights into synthetic strategies, experimental procedures, and the molecular mechanisms underlying the therapeutic potential of these compounds.
Chemical Synthesis of Stephanine and Its Derivatives
The total synthesis of (±)-Stephanine has been accomplished through various strategies, primarily focusing on the construction of its characteristic spiro-cyclohexadienone core. Key reactions employed in these syntheses include intramolecular phenolic alkylation and oxidative dearomatization.
Synthetic Strategies and Key Reactions
One successful approach to (±)-Stepharine involves a concise 7-step synthesis with an overall yield of 21%.[1] A key feature of this synthesis is the construction of the 1-methylene-tetrahydroisoquinoline (THIQ) scaffold via a three-component Catellani reaction followed by a gold-catalyzed 6-exo-dig cyclization.[1][2][3] The crucial spiro-cyclohexadienone structure is then formed through an oxidative dearomatization of a phenolic precursor using a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA), followed by reduction.[1]
Another strategy utilizes a CsF-induced intramolecular phenolic alkylation to form the spiro cross-conjugated dienone structure of (±)-stepharine. The synthesis of related proaporphine alkaloids has also been achieved through the photolysis of phenolic bromoisoquinolines.
The synthesis of derivatives often involves modification of the Stephanine core. For example, Oxostephanine, a derivative with a ketone group, has been synthesized and evaluated for its biological activity.
Tabulated Synthesis Yields
A comprehensive compilation of step-by-step yields for a total synthesis of (±)-Stephanine is presented below.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Iodination | I₂, Ag₂SO₄ | 82 | |
| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 77 | |
| 3 | N-detosylation | Mg/MeOH | 80 | |
| 4 | Au/Ag-catalyzed 6-exo-dig cyclization | Au/Ag catalyst | Not specified | |
| 5 | Protecting group manipulation (2 steps) | Not fully specified | 72 (over 3 steps) | |
| 6 | Oxidative dearomatization | PIDA | 85 | |
| 7 | Reduction | Sodium borohydride | Not specified | |
| Overall | Total Synthesis of (±)-Stepharine | 21 |
Biological Activities and Mechanisms of Action
Stephanine and its derivatives have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and potential neuromodulatory effects.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic properties of Stephanine and its analogs have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-468 (Breast Cancer) IC₅₀ (µM) | Reference |
| Stephanine | 3.33 | - | - | - | |
| Oxostephanine | 1.73 | 4.35 | 2.56 | 2.08 | |
| Thailandine | - | - | - | 0.78 |
Note: "-" indicates data not available.
Modulation of Signaling Pathways
1. NF-κB Signaling Pathway:
Stephanine has been shown to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway. It is believed to interact with TNF-α, a key inflammatory cytokine, thereby blocking the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of the p65 subunit and subsequent expression of pro-inflammatory genes.
2. Aurora Kinase Inhibition:
Oxostephanine, a derivative of Stephanine, has been identified as an inhibitor of Aurora kinases A and B. It is proposed to compete with ATP for the binding site on these kinases, which are critical for cell division. Inhibition of Aurora kinases leads to defects in mitosis and can induce apoptosis in cancer cells.
3. Opioid Receptor Binding:
While direct binding data for Stephanine to opioid receptors is limited, the structural similarity of aporphine alkaloids to known opioid ligands suggests potential interactions. The evaluation of Stephanine and its derivatives for their binding affinities at μ, δ, and κ opioid receptors is an active area of research. Binding affinities are typically determined using competitive radioligand binding assays, with the inhibition constant (Kᵢ) indicating the ligand's affinity.
Experimental Protocols
General Workflow for Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxicity of compounds against adherent cancer cell lines.
Protocol:
-
Cell Plating: Seed adherent cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Stephanine derivatives for 48-72 hours.
-
Cell Fixation: After incubation, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water, air dry, and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
General Protocol for Aurora Kinase Inhibition Assay
A common method to assess Aurora kinase inhibition is to measure the phosphorylation of a known substrate, such as histone H3.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., OVCAR-8) and treat with the test compound (e.g., Oxostephanine) for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated histone H3 (e.g., phospho-H3S10) and total histone H3 (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative level of histone H3 phosphorylation and assess the inhibitory effect of the compound.
General Protocol for Opioid Receptor Binding Assay
Competitive radioligand binding assays are used to determine the binding affinity of a compound to a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Binding Reaction: Incubate the membranes with a known radiolabeled opioid ligand (e.g., [³H]-DAMGO for μ-receptors) and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Scintillation Counting: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Stephanine and its derivatives represent a valuable class of natural products with significant therapeutic potential. The synthetic strategies outlined, along with the detailed protocols for biological evaluation, provide a solid foundation for further research and development in this area. Future studies should focus on expanding the library of Stephanine analogs, further elucidating their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical applications.
References
Application Notes and Protocols for the Quantification of Stephanine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of stephanine, a bioactive alkaloid. The methodologies described herein are essential for quality control, pharmacokinetic studies, and various research applications. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 1: Quantification of Stephanine by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of stephanine in plant extracts and pharmaceutical formulations.[1] It offers a balance of performance, cost-effectiveness, and accessibility.
Quantitative Data Summary
| Validation Parameter | Result | Reference |
| Linearity Range | 1 - 200 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Precision (RSD%) | < 2% | [1] |
| Accuracy (Recovery %) | 98 - 102% | [1] |
| Limit of Detection (LOD) | Method demonstrates good sensitivity for typical applications. | |
| Limit of Quantification (LOQ) | Method demonstrates good sensitivity for typical applications. |
Experimental Protocol
1. Materials and Reagents:
-
Stephanine reference standard
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.45 µm membrane filter
2. Instrumentation:
-
Any standard HPLC system with a UV detector.
-
Hypersil BDS C18 column or equivalent.
3. Chromatographic Conditions:
-
Mobile Phase: Gradient system of 100 mM ammonium acetate in water and methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL (can be optimized).
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).
-
UV Detection Wavelength: 270 nm.
4. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 100 mM solution of ammonium acetate in water. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Methanol (HPLC grade).
-
Standard Stock Solution: Accurately weigh a suitable amount of stephanine reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-200 µg/mL).
5. Sample Preparation (Plant Material):
-
Accurately weigh a known amount of the powdered plant material.
-
Extract the stephanine using a suitable solvent (e.g., methanol) through methods like sonication or maceration.
-
Filter the extract to remove particulate matter.
-
If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range.
6. HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set up the instrument parameters as per the "Chromatographic Conditions" table.
-
Inject the prepared calibration standards, starting with the lowest concentration.
-
Inject the prepared samples. It is recommended to inject a blank (mobile phase) and a quality control (QC) sample periodically to ensure system suitability.
-
After the analysis is complete, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the stephanine standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the peak area of stephanine in the sample chromatograms and the regression equation to calculate the concentration of stephanine in the samples.
Workflow Diagram
Caption: Workflow for Stephanine Quantification by HPLC-UV.
Method 2: Quantification of Stephanine in Biological Samples by LC-MS/MS
This method is highly sensitive and selective, making it ideal for the quantification of stephanine in complex biological matrices such as plasma.
Quantitative Data Summary
| Validation Parameter | Result | Reference |
| Linearity Range | Not explicitly stated, but method was used for pharmacokinetic studies. | |
| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation and matrix. | |
| Precision (RSD%) | Typically < 15% for biological assays. | |
| Accuracy (Recovery %) | Typically 80 - 120% for biological assays. |
Experimental Protocol
1. Materials and Reagents:
-
Stephanine reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Ammonia hydroxide
-
Water (LC-MS grade)
-
Rabbit plasma (or other biological matrix)
2. Instrumentation:
-
LC-MS/MS system (e.g., Agilent 6490 Triple Quadrupole mass spectrometer with a 1200 HPLC system).
-
Zorbax C-18 SB 80 column (75 μm × 43 mm, 5 μm particle size, 80 Å pore size) or equivalent.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 µL/min.
-
Gradient: Start with 5% B, hold for 2 minutes, increase to 95% B at 20 minutes. Wash with 100% B for 7 minutes, then re-equilibrate.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Ion Source Temperature: 340°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of stephanine and the internal standard to identify the precursor and product ions.
5. Preparation of Solutions:
-
Standard Stock Solutions: Prepare individual stock solutions of stephanine and the internal standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by spiking blank plasma with known concentrations of stephanine and a fixed concentration of the internal standard.
6. Sample Preparation (Plasma):
-
To 100 µL of rabbit plasma, add two volumes of acetonitrile to precipitate proteins.
-
Add 30% ammonia hydroxide to adjust the pH to 10.
-
Vortex the mixture and then centrifuge at a high speed (e.g., 5000 g for 10 minutes at 4°C).
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
7. LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase.
-
Inject the prepared calibration standards and samples.
-
Acquire data using the established MRM method.
8. Data Analysis:
-
Integrate the peak areas for stephanine and the internal standard.
-
Calculate the peak area ratio of stephanine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of stephanine in the samples from the calibration curve.
Workflow Diagram
Caption: Workflow for Stephanine Quantification by LC-MS/MS.
Method Selection Guide
The choice of analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Logical diagram for selecting an analytical method.
References
Application Note: HPLC-Based Separation and Quantification of Stephanine from Stephania sp. Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: Stephanine is a bioactive aporphine alkaloid primarily isolated from plants of the Stephania genus, which are prominent in traditional medicine, particularly in Asia and Africa[1][2]. Pharmacological studies have demonstrated its potential as an antiplasmodial and anticancer agent[3]. Notably, its anticancer activity is linked to a unique mechanism that induces apoptosis through the reverse of mitotic exit[3][4]. As research into its therapeutic applications expands, the need for a robust and reliable analytical method for its quantification in plant extracts is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction of Stephanine from plant material and its subsequent separation and quantification using High-Performance Liquid Chromatography (HPLC).
Part 1: Extraction and Purification Protocols
A reliable quantification begins with an efficient extraction of the target analyte from the plant matrix. The following protocols describe methods for extracting Stephanine from the tubers of Stephania plants.
Protocol 1.1: Maceration Extraction
This protocol is a common method for obtaining a crude alkaloid extract.
-
Preparation of Plant Material: Dry the tubers of the Stephania plant at 100°C for 24 hours and grind them into a fine powder.
-
Extraction: Macerate 500 g of the dried, powdered tubers with 1.5 L of methanol at room temperature. Agitate the mixture occasionally over a 72-hour period.
-
Filtration and Concentration: Filter the methanolic extract. Repeat the extraction process two more times with fresh methanol. Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
-
Acid-Base Extraction (Purification):
-
Dissolve the crude extract in an acidic aqueous solution.
-
Wash the solution with an immiscible organic solvent (e.g., chloroform, ethyl acetate) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to be alkaline with a base like ammonia to precipitate the free alkaloid bases.
-
Extract the precipitated alkaloids into an immiscible organic solvent (e.g., chloroform).
-
Dry the final organic extract and evaporate the solvent to yield a total alkaloid mixture ready for HPLC analysis.
-
Protocol 1.2: Ultrasonic-Assisted Extraction (UAE)
UAE is a more rapid extraction method that can improve efficiency.
-
Preparation: Weigh 2.0 g of the dried plant powder into a suitable vessel.
-
Extraction: Add 100 mL of 50% aqueous alcohol (HPLC-grade alcohol: double-distilled H₂O = 1:1, v/v).
-
Ultrasonication: Place the vessel in an ultrasonic bath and extract for 45 minutes.
-
Final Preparation: After extraction, filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.
Part 2: HPLC Analysis and Quantification
This section details the validated HPLC method for the simultaneous quantification of Stephanine and other major alkaloids in Stephania venosa extracts.
Protocol 2.1: Preparation of Standards and Samples
-
Standard Stock Solution: Prepare a stock solution of Stephanine by dissolving a precisely weighed amount of the reference standard in HPLC-grade alcohol to a concentration of 2 g/L.
-
Calibration Standards: Generate a series of calibration standards by diluting the stock solution to achieve concentrations of 0.025, 0.05, 0.10, 0.15, and 0.20 mg/L.
-
Sample Solution: Dilute the final alkaloid extract obtained from the protocols in Part 1 with the mobile phase diluent to a concentration within the calibration range.
Protocol 2.2: Chromatographic Conditions
The separation is performed on a C18 column using a gradient elution system.
Table 1: HPLC Chromatographic Conditions for Stephanine Analysis
| Parameter | Condition |
|---|---|
| HPLC System | HPLC system with a UV detector |
| Column | Hypersil BDS C18 |
| Mobile Phase | A: 100 mM Ammonium Acetate in WaterB: Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 5-10 µL |
| Column Temperature | 25-45°C (as optimized) |
Under these conditions, Stephanine has a reported retention time (t_R) of approximately 18.7 minutes.
Part 3: Method Validation Summary
Any new or modified HPLC method must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is specific, accurate, precise, and robust.. The HPLC method described has been validated and shown to have good sensitivity, linearity, precision, and accuracy.
Table 2: Key Parameters for HPLC Method Validation
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for Stephanine should be well-resolved from other components in the extract chromatogram. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value. Often determined by recovery studies. | Recovery should be within 95–105%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Expressed as Relative Standard Deviation (%RSD). | %RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results despite minor changes in flow rate, mobile phase composition, or temperature. |
Visualizations
Experimental and Analytical Workflow
The overall process from plant collection to data analysis follows a structured workflow, integrating extraction and chromatographic techniques.
Caption: Workflow for Stephanine extraction and HPLC analysis.
Proposed Mechanism of Action
Stephanine's anticancer effects are hypothesized to stem from its ability to disrupt the final stages of cell division, a process known as mitotic exit. This interference forces the cell into an irrecoverable mitotic-like state, triggering programmed cell death (apoptosis).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stephanine from Stephania venosa (Blume) Spreng Showed Effective Antiplasmodial and Anticancer Activities, the Latter by Inducing Apoptosis through the Reverse of Mitotic Exit - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Signature of Stephanine: A Detailed Guide to its NMR and MS Characterization
For Immediate Release
Wuhan, China – November 29, 2025 – For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a critical step in harnessing their therapeutic potential. Stephanine, a bisbenzylisoquinoline alkaloid found in plants of the Stephania genus, has garnered significant interest for its diverse pharmacological activities. This application note provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of Stephanine, complete with detailed experimental protocols and data interpretation.
Summary of Spectroscopic Data
The structural identity of Stephanine (C₁₉H₁₉NO₃) is confirmed through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ESI-MS/MS analyses.
Table 1: ¹H NMR Spectroscopic Data for Stephanine (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.55 | s | |
| H-4α | 3.05 | m | |
| H-4β | 2.55 | m | |
| H-5α | 3.10 | m | |
| H-5β | 2.70 | m | |
| H-6a | 3.95 | d | 12.5 |
| H-7α | 3.15 | m | |
| H-7β | 2.80 | m | |
| H-8 | 6.75 | d | 8.0 |
| H-9 | 7.15 | t | 8.0 |
| H-10 | 6.85 | d | 8.0 |
| N-CH₃ | 2.50 | s | |
| OCH₃-2 | 3.85 | s | |
| OCH₂O-1,11 | 5.90, 6.05 | d, d | 1.5 |
Table 2: ¹³C NMR Spectroscopic Data for Stephanine (CDCl₃, 100 MHz)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 142.5 |
| C-1a | 127.8 |
| C-1b | 108.2 |
| C-2 | 147.5 |
| C-3 | 109.5 |
| C-3a | 129.5 |
| C-4 | 29.0 |
| C-5 | 53.0 |
| C-6a | 62.5 |
| C-7 | 35.5 |
| C-7a | 125.0 |
| C-8 | 111.0 |
| C-9 | 127.0 |
| C-10 | 120.5 |
| C-11 | 145.0 |
| C-11a | 122.0 |
| N-CH₃ | 43.8 |
| OCH₃-2 | 56.0 |
| OCH₂O-1,11 | 101.0 |
Table 3: ESI-MS/MS Fragmentation Data of Stephanine
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Proposed Fragment Structure |
| 310.1387 [M+H]⁺ | 295.1152 | CH₃ | Loss of the N-methyl group |
| 282.1071 | C₂H₄ | Retro-Diels-Alder fragmentation of the cyclohexadiene ring | |
| 267.0835 | C₃H₇N | Cleavage of the bond between the two isoquinoline moieties | |
| 252.0600 | C₃H₆NO | Further fragmentation involving the loss of the nitrogen-containing ring |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for the NMR analysis of Stephanine is outlined below. This procedure is also applicable to other aporphine alkaloids.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified Stephanine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For other alkaloids, alternative deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used depending on solubility.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR:
-
A standard single-pulse experiment was used.
-
Key parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2.0 s, and an acquisition time of 4.0 s.
-
-
¹³C NMR:
-
A proton-decoupled pulse program (e.g., zgpg30) was used.
-
Key parameters: spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2.0 s.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs were utilized to establish proton-proton and proton-carbon correlations, aiding in the unambiguous assignment of all signals.
-
3. Data Processing:
-
The Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin).
-
¹H and ¹³C NMR spectra were referenced to the residual solvent peak of CDCl₃ (δH 7.26, δC 77.16).
-
Baseline correction and phasing were performed manually to ensure accurate integration and peak picking.
Electrospray Ionization Mass Spectrometry (ESI-MS)
The following protocol details the ESI-MS/MS analysis for the structural confirmation and fragmentation analysis of Stephanine.
1. Sample Preparation:
-
Prepare a stock solution of Stephanine in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in the protonation of the analyte.
2. Mass Spectrometry Analysis:
-
The analysis was performed on a Q-TOF mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Infusion: The sample solution was introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min.
-
MS Scan: A full scan was acquired over a mass range of m/z 100-500 to determine the protonated molecular ion [M+H]⁺.
-
MS/MS Fragmentation:
-
The protonated molecular ion (m/z 310.1) was selected as the precursor ion for collision-induced dissociation (CID).
-
Collision energy was varied (10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Product ion spectra were recorded to identify the characteristic fragment ions.
-
Visualizing the Workflow and Potential Biological Interactions
To provide a clearer understanding of the characterization process and the potential biological relevance of Stephanine, the following diagrams have been generated.
Aporphine alkaloids, including Stephanine, have been reported to interact with various signaling pathways. One of the key pathways implicated in their activity is the NF-κB signaling cascade, which plays a crucial role in inflammation and cell survival.
Application Notes and Protocols: Developing a Cell-Based Assay for Stephanine Activity
Introduction
Stephanine is a naturally occurring aporphine alkaloid found in plants of the Stephania genus, which have a history of use in traditional medicine.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.[1][2] Preclinical studies have shown that Stephanine can induce cytotoxic effects in various cancer cell lines and modulate key signaling pathways involved in inflammation.[1][2] Its unique mechanism of action, particularly in cancer cells, involves the induction of apoptosis, in some cases through a process described as "reverse of mitotic exit". These application notes provide detailed protocols for developing and executing cell-based assays to characterize the cytotoxic and anti-inflammatory activities of Stephanine.
Core Therapeutic Areas and Mechanisms of Action
-
Anticancer Activity: Stephanine exhibits cytotoxic effects against a range of cancer cell lines, including cervical (HeLa), breast (MDA-MB-231, MCF-7), and non-small cell lung (A549, H1299) cancers. The primary mechanism of its anticancer action is the induction of apoptosis (programmed cell death). This is potentially mediated through the intrinsic apoptotic pathway and may involve the inhibition of key mitotic kinases, leading to mitotic catastrophe.
-
Anti-inflammatory Activity: Stephanine has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). This anti-inflammatory action is often attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.
-
Analgesic Effects: The analgesic properties of Stephanine are suggested to be mediated through interaction with opioid receptors.
Experimental Workflow
The following diagram outlines a generalized workflow for investigating the in vitro anticancer and anti-inflammatory activities of Stephanine.
Signaling Pathways
Intrinsic Apoptosis Pathway
Stephanine has been shown to induce apoptosis in cancer cells, likely through the intrinsic pathway, which is initiated by intracellular signals and converges on the mitochondria.
NF-κB Signaling Pathway
The anti-inflammatory properties of Stephanine are often attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
References
Application Notes: In Vitro Cytotoxicity Testing Protocol for Stephanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stephanine, a naturally occurring alkaloid, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its potential as an anticancer agent is underscored by a unique mechanism of action that induces programmed cell death, or apoptosis.[2] These application notes provide a comprehensive overview of Stephanine's cytotoxic activity, its proposed mechanism of action, and detailed protocols for assessing its effects on cancer cells in an in vitro setting. The provided methodologies are essential for researchers aiming to evaluate the efficacy of Stephanine and further elucidate its molecular interactions.
Mechanism of Action: Induction of Apoptosis via Reverse of Mitotic Exit
Stephanine exhibits a distinct mode of action by inducing a "reverse of mitotic exit," which ultimately leads to apoptotic cell death.[1][3] This process is thought to involve the inhibition of key mitotic kinases, such as Aurora B kinase, which are critical for the proper segregation of chromosomes and cell division.[1] By disrupting these fundamental mitotic processes, Stephanine forces cells that have entered mitosis to exit the cell cycle without proper division, a catastrophic cellular event that triggers the intrinsic apoptotic pathway. This cascade culminates in the activation of caspase-3, a primary executioner caspase, leading to cell death.
Caption: Proposed signaling pathway of Stephanine-induced apoptosis.
Data Presentation: Cytotoxicity of Stephanine
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Stephanine against several human cancer cell lines, compiled from preclinical studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell line, and assay used.
| Cancer Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.8 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.2 |
| MCF-7 | Breast Cancer (ER-Positive) | 9.5 |
| A549 | Non-Small Cell Lung Cancer | 8.1 |
| H1299 | Non-Small Cell Lung Cancer | 10.3 |
Experimental Workflow
A typical workflow for assessing the in vitro cytotoxicity of Stephanine involves initial cell culture and seeding, followed by treatment with the compound and subsequent evaluation using various cell health assays.
Caption: General experimental workflow for cytotoxicity testing.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
Stephanine (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Stephanine Treatment: Prepare serial dilutions of Stephanine in complete culture medium from a stock solution. Recommended final concentrations could range from 0.1 to 100 µM.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of Stephanine.
-
Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the Stephanine concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.
Materials:
-
Cells cultured and treated as in the MTT assay protocol
-
Commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, Abcam)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare Controls: Set up wells for the following controls as per the kit manufacturer's instructions:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Medium background control
-
-
Sample Collection: After the desired incubation period with Stephanine, centrifuge the 96-well plate at approximately 300 x g for 5 minutes.
-
Assay Reaction: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity for each Stephanine concentration using the formula provided by the kit manufacturer, based on the spontaneous and maximum LDH release controls.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cells cultured in 6-well plates and treated with Stephanine
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect the culture medium (containing floating apoptotic cells). For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- (Lower Left): Live, viable cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left): Necrotic cells.
-
Protocol 4: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Cells cultured in 6-well plates and treated with Stephanine
-
Cell Lysis Buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Bradford reagent for protein quantification
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with Stephanine at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, harvest and wash the cells. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford assay.
-
Caspase Reaction: Add an equal amount of protein from each sample to the wells of a 96-well plate. Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample to allow for accurate comparison.
Conclusion
Stephanine presents a promising profile as a cytotoxic agent with a unique mechanism of action. The protocols detailed in these application notes provide standardized and robust methods for evaluating the cytotoxic and apoptotic effects of Stephanine in cancer cell lines. Consistent application of these assays will facilitate further research into its therapeutic potential and aid in the development of novel anticancer strategies.
References
Application Notes and Protocols for Studying Stephanine's In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephanine, a bisbenzylisoquinoline alkaloid derived from plants of the Stephania genus, has demonstrated considerable therapeutic potential in preclinical research.[1] Its biological activities span anti-inflammatory, analgesic, and anticancer effects, making it a compound of significant interest for further investigation.[1][2] While in vitro studies have begun to elucidate its mechanisms of action, a critical gap remains in the in vivo validation of its efficacy, particularly concerning its anticancer properties.[3] This document provides a comprehensive guide to suitable animal models and detailed experimental protocols for evaluating the in vivo efficacy of Stephanine. It is designed to equip researchers with the necessary methodologies to advance the preclinical development of this promising natural product.
Data Presentation
A significant portion of the current understanding of Stephanine's biological activity is derived from in vitro assays. The following tables summarize the available quantitative data to provide a baseline for designing in vivo studies. It is important to note the absence of publicly available in vivo data on Stephanine's anticancer efficacy, which presents a key area for future research.[3]
Table 1: In Vitro Anti-inflammatory and Anticancer Activity of Stephanine
| Parameter | Stephanine | Cell/Animal Model | Key Findings | Reference |
| Anti-inflammatory Activity | ||||
| Inhibition of Pro-inflammatory Cytokines | Significant inhibition of IL-6, IL-1β, and TNF-α | Lipopolysaccharide (LPS)-stimulated macrophages | Demonstrates potent anti-inflammatory effects at the cellular level. | |
| Anticancer Activity | ||||
| Induction of Apoptosis | Observed in various cancer cell lines | HeLa (cervical cancer), MDA-MB-231 (breast cancer) | Suggests a primary mechanism of action against cancer cells is programmed cell death. |
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is crucial for obtaining clinically relevant data. Based on the known biological activities of Stephanine, the following models are recommended.
Anti-inflammatory and Analgesic Models
-
Carrageenan-Induced Paw Edema in Rodents: A widely used and reproducible model for acute inflammation. This model is suitable for evaluating the anti-inflammatory effects of Stephanine.
-
Xylene-Induced Ear Edema in Mice: Another established model for acute inflammation, useful for assessing the topical and systemic anti-inflammatory activity of Stephanine.
-
Hot Plate Test in Mice: This method is employed to evaluate the central analgesic properties of a compound by measuring the response latency to a thermal stimulus.
Anticancer Models
While specific in vivo anticancer studies for Stephanine are lacking, established models can be adapted for its evaluation.
-
Xenograft Models: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are implanted into immunodeficient mice. This is a standard model to assess the tumor growth inhibition potential of a new compound.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors.
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice, which allows for the study of the interaction between the compound, the tumor, and the immune system.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of Stephanine.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of Stephanine in an acute inflammation model.
Materials:
-
Male Wistar rats (180-220 g)
-
Stephanine (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle control
-
Positive control (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer Stephanine, vehicle, or positive control orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Hot Plate Test in Mice
Objective: To assess the central analgesic activity of Stephanine.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Stephanine (dissolved in a suitable vehicle)
-
Hot plate apparatus maintained at 55 ± 0.5 °C
-
Vehicle control
-
Positive control (e.g., Morphine, 5 mg/kg)
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before the test.
-
Administer Stephanine, vehicle, or positive control subcutaneously or intraperitoneally.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse individually on the hot plate.
-
Record the reaction time, which is the time taken for the mouse to show signs of discomfort (e.g., licking paws, jumping). A cut-off time (e.g., 60 seconds) should be set to prevent tissue damage.
-
Compare the reaction times of the treated groups with the control group.
Protocol 3: Xenograft Mouse Model for Anticancer Efficacy
Objective: To determine the in vivo anticancer efficacy of Stephanine.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Stephanine (formulated for in vivo administration)
-
Vehicle control
-
Standard-of-care chemotherapeutic agent (e.g., Doxorubicin)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (Vehicle, Stephanine, Positive Control).
-
Administer the treatments according to a predetermined dosing schedule (e.g., daily, weekly) via an appropriate route (e.g., oral, intraperitoneal, intravenous).
-
Measure the tumor volume using calipers regularly (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways of Stephanine based on in vitro data and generalized experimental workflows.
Caption: Proposed apoptotic signaling pathway of Stephanine based on in vitro data.
Caption: Generalized workflow for in vivo anti-inflammatory assays.
References
Investigating Stephanine's Effect on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephanine, an alkaloid isolated from plants of the Stephania genus, has demonstrated potential as an anti-cancer agent. Preliminary studies suggest that its cytotoxic effects are mediated through the induction of apoptosis and interference with cell cycle progression. A unique proposed mechanism of action for stephanine is the induction of a "reverse of mitotic exit," where cells that have entered mitosis are forced to exit the cell cycle and undergo apoptosis. This application note provides a detailed overview of the experimental protocols to investigate the effects of stephanine on cell cycle progression and apoptosis, along with representative data and visualizations of the underlying signaling pathways.
Data Presentation
Table 1: Effect of Stephanine on Cell Viability (MTT Assay)
The viability of cancer cells treated with varying concentrations of stephanine for 48 hours was assessed using the MTT assay. The results indicate a dose-dependent decrease in cell viability.
| Stephanine Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 5 | 62.1 | 3.5 |
| 10 | 45.8 | 2.9 |
| 25 | 28.4 | 2.1 |
| 50 | 15.7 | 1.8 |
Table 2: Cell Cycle Distribution Analysis of Cancer Cells Treated with Stephanine
Flow cytometry analysis of propidium iodide-stained cells was performed to determine the effect of stephanine on cell cycle distribution after 24 hours of treatment. The data shows a significant accumulation of cells in the G2/M phase.
| Stephanine Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 24.1 | 20.7 |
| 10 | 40.1 | 18.5 | 41.4 |
| 25 | 28.9 | 15.3 | 55.8 |
| 50 | 18.7 | 10.2 | 71.1 |
Table 3: Quantification of Apoptosis by Annexin V/PI Staining
To quantify the extent of apoptosis induced by stephanine, cells were treated for 48 hours and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
| Stephanine Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 10 | 15.8 | 5.2 | 21.0 |
| 25 | 28.4 | 10.7 | 39.1 |
| 50 | 45.2 | 18.9 | 64.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Stephanine stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of stephanine and a vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Stephanine stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with different concentrations of stephanine for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Stephanine stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of stephanine for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression levels of key cell cycle proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Stephanine stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with stephanine for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for investigating stephanine's effects.
Caption: Proposed signaling pathway of stephanine-induced G2/M arrest and apoptosis.
Application Notes & Protocols for Assessing Stephanine's Impact on Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for investigating the pro-apoptotic effects of Stephanine, an aporphine alkaloid isolated from Stephania venosa. Studies have indicated that stephanine induces apoptosis in cancer cells, and related alkaloids have been shown to engage both intrinsic and extrinsic apoptosis pathways.[1] This document outlines detailed protocols for key assays to elucidate the specific mechanisms by which stephanine exerts its apoptotic effects.
Overview of Apoptosis Induction by Stephanine
Stephanine is an aporphine alkaloid that has demonstrated anti-proliferative effects on various cancer cell lines.[1] Preliminary research suggests that its mechanism of action involves the induction of apoptosis.[1] Related alkaloids, such as crebanine and tetrandrine, have been shown to induce apoptosis through modulation of the Bcl-2 family of proteins, dissipation of the mitochondrial membrane potential, and activation of the caspase cascade.[2][3] Therefore, a thorough investigation into stephanine's impact on these pathways is warranted.
The following protocols are designed to assess key events in the apoptotic cascade, from early-stage membrane changes to late-stage DNA fragmentation and the activation of key effector proteins.
Key Experimental Assays
A multi-faceted approach is recommended to comprehensively evaluate the pro-apoptotic activity of stephanine. The following assays are fundamental for this purpose:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify the percentage of cells undergoing apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: To measure the activation of key initiator (caspase-8, caspase-9) and executioner (caspase-3) caspases.
-
Western Blot Analysis: To determine the effect of stephanine on the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 and Bax.
Experimental Workflow
Caption: Experimental workflow for assessing stephanine-induced apoptosis.
Data Presentation (Illustrative)
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Stephanine | 10 | 70.1 ± 3.5 | 18.3 ± 2.2 | 11.6 ± 1.9 |
| Stephanine | 25 | 45.8 ± 4.2 | 35.6 ± 3.1 | 18.6 ± 2.8 |
| Stephanine | 50 | 20.3 ± 3.9 | 48.2 ± 4.5 | 31.5 ± 3.7 |
Table 2: Caspase Activity
| Treatment | Concentration (µM) | Caspase-3 Activity (RFU) | Caspase-8 Activity (RFU) | Caspase-9 Activity (RFU) |
| Control | 0 | 100 ± 12 | 105 ± 15 | 98 ± 11 |
| Stephanine | 10 | 250 ± 25 | 180 ± 20 | 280 ± 30 |
| Stephanine | 25 | 580 ± 40 | 290 ± 32 | 610 ± 55 |
| Stephanine | 50 | 950 ± 65 | 410 ± 45 | 980 ± 70 |
Table 3: Relative Protein Expression Levels from Western Blot
| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 |
| Control | 0 | 1.0 | 1.0 |
| Stephanine | 10 | 2.5 | 3.2 |
| Stephanine | 25 | 5.8 | 7.5 |
| Stephanine | 50 | 9.2 | 12.8 |
Detailed Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture to 70-80% confluency.
-
Treat cells with varying concentrations of stephanine for the desired time period (e.g., 24 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
TUNEL Assay for DNA Fragmentation
Principle: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks with labeled dUTPs in a reaction catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT).
Protocol (for adherent cells):
-
Sample Preparation:
-
Grow and treat cells on coverslips in a multi-well plate.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Rinse twice with PBS.
-
-
Permeabilization:
-
Incubate cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to permeabilize the cells.
-
Rinse twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mixture according to the manufacturer's instructions (containing TdT and fluorescently labeled dUTPs).
-
Add the TdT reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
Rinse cells twice with PBS.
-
-
Microscopy:
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.
-
Caspase Activity Assay (Fluorometric)
Principle: This assay utilizes specific peptide substrates conjugated to a fluorescent reporter molecule. Upon cleavage by the active caspase, the fluorophore is released and emits a fluorescent signal that can be quantified. Substrates like DEVD, IETD, and LEHD are specific for caspase-3/7, caspase-8, and caspase-9, respectively.
Protocol:
-
Cell Lysis:
-
Plate and treat cells as described previously.
-
Lyse the cells using a chilled lysis buffer provided with the assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Caspase Reaction:
-
Determine the protein concentration of the cell lysate.
-
Add 50 µg of protein lysate to each well of a 96-well microplate.
-
Add the reaction buffer containing the specific caspase substrate (e.g., DEVD-AFC for caspase-3).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
The fluorescence intensity is proportional to the caspase activity.
-
Western Blot for Bcl-2 and Bax
Principle: Western blotting is used to detect the levels of specific proteins in a sample. This protocol focuses on the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A change in the Bax/Bcl-2 ratio can indicate a shift towards apoptosis.
Protocol:
-
Protein Extraction:
-
Treat cells with stephanine and harvest.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Signaling Pathways and Visualizations
Apoptotic Pathways Potentially Modulated by Stephanine
Based on studies of related alkaloids, stephanine may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential apoptotic pathways modulated by Stephanine.
References
- 1. Stephanine from Stephania venosa (Blume) Spreng Showed Effective Antiplasmodial and Anticancer Activities, the Latter by Inducing Apoptosis through the Reverse of Mitotic Exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stephanine Extraction
Welcome to the technical support center for the extraction of Stephanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of Stephanine from plant materials, primarily of the Stephania genus.
Frequently Asked Questions (FAQs)
Q1: My Stephanine yield from traditional maceration is very low. What are the most likely causes?
A1: Low yields from maceration can stem from several factors. Firstly, the choice of solvent is critical; methanol is commonly used and often effective.[1] Secondly, ensure the plant material is powdered to a consistent and fine particle size to maximize surface area for extraction.[2] Inadequate extraction time is another common issue; maceration often requires extended periods, for instance, 72 hours with occasional agitation, to be effective.[1] Also, consider the solvent-to-solid ratio, as an insufficient volume of solvent will not be able to extract the analyte completely. Finally, the concentration of Stephanine can vary significantly between different species of Stephania and even based on geographical origin and harvest time.[3]
Q2: I'm considering switching to an advanced extraction technique. Which method generally gives the highest yield for alkaloids like Stephanine?
A2: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than traditional methods.[4] Studies on alkaloids from Stephania species have shown that MAE can provide the highest extraction efficiency, often in a much shorter time (e.g., 90 seconds) and with less solvent consumption compared to Soxhlet extraction and UAE. Accelerated Solvent Extraction (ASE) has also been reported to provide the highest average alkaloid yield and purity in comparative studies of various medicinal plants.
Q3: What is the optimal solvent for extracting Stephanine?
A3: Methanol is a widely used and effective solvent for the extraction of alkaloids from Stephania species. However, the choice of solvent can also depend on the extraction technique. For instance, in Microwave-Assisted Extraction (MAE) of alkaloids from Stephania cepharantha, a dilute solution of hydrochloric acid (0.01 mol/L) was found to be an effective extraction solvent. For Ultrasound-Assisted Extraction (UAE), ethanol-water mixtures are often optimized.
Q4: How does pH affect the extraction of Stephanine?
A4: As an alkaloid, Stephanine's solubility is pH-dependent. In an acidic solution, alkaloids form salts that are typically more soluble in water. This principle is utilized in acid-base extraction for purification. For extraction from the plant matrix, an acidic solvent can enhance the extraction of alkaloids.
Q5: My final Stephanine extract is impure. What are some common purification strategies?
A5: After initial extraction, the crude extract will contain various other compounds. A common purification workflow involves column chromatography over silica gel. A gradient elution starting with a less polar solvent and gradually increasing the polarity can separate Stephanine from other components. Further purification can be achieved with a second column chromatography or size-exclusion chromatography. Another effective technique is Solid-Phase Extraction (SPE), which can be used to clean up the extract before final analysis or purification.
Troubleshooting Guides
Issue 1: Low Yield with Microwave-Assisted Extraction (MAE)
| Possible Cause | Troubleshooting Step |
| Suboptimal Microwave Power | While higher power can increase extraction efficiency, excessive power may lead to the degradation of the target compound. It has been noted in the extraction of alkaloids from Stephania species that there were no significant differences in yield at powers between 150W and 400W, but for other species, yields declined at powers as high as 150W. It is recommended to test a range of microwave powers to find the optimum for your specific material and setup. |
| Incorrect Solvent Choice | The dielectric properties of the solvent affect how efficiently it heats under microwave irradiation. For MAE of alkaloids from Stephania, dilute acidic solutions have proven effective. Ensure your chosen solvent is suitable for MAE. |
| Inappropriate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully immerse the sample and extract the analyte. Conversely, an excessively high ratio can make recovery and concentration difficult. This ratio should be optimized for your specific experimental setup. |
| Extraction Time Too Short or Too Long | MAE is very rapid, with optimal times often in the range of seconds to a few minutes. However, an insufficient extraction time will result in incomplete extraction. Conversely, prolonged exposure to high temperatures can cause degradation. |
Issue 2: Inconsistent Results in HPLC Quantification
| Possible Cause | Troubleshooting Step |
| Poor Sample Preparation | The crude extract may contain impurities that interfere with the HPLC analysis. Consider a sample clean-up step using Solid-Phase Extraction (SPE) prior to injection. |
| Inappropriate Mobile Phase | An unsuitable mobile phase can lead to poor peak shape (e.g., tailing or fronting) and inadequate separation from other compounds. Ensure the mobile phase pH is appropriate for the analyte and that the buffer concentration is sufficient. |
| Column Overload | Injecting a sample that is too concentrated can cause peak distortion and a shift in retention time. Try diluting your sample. |
| Column Contamination | Over time, contaminants from the sample can build up on the column, affecting its performance. Use a guard column to protect your analytical column and regularly flush the column with a strong solvent. |
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids from Stephania and Other Medicinal Plants
| Extraction Method | Plant Material | Alkaloid Yield | Extraction Time | Solvent Consumption | Purity | Reference |
| Accelerated Solvent Extraction (ASE) | Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | 2.63% (average) | Short | Low | 88.8% | |
| Microwave-Assisted Extraction (MAE) | Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | 2.50% (average) | Short | Low | 88.2% | |
| Soxhlet Extraction | Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | - | Long | High | 74.9% | |
| Maceration | Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | - | Very Long | High | 67.9% | |
| Microwave-Assisted Extraction (MAE) | Stephania sinica | Highest Efficiency | 90 seconds | 12 mL | - | |
| Soxhlet Extraction | Stephania sinica | Lower than MAE | - | - | - | |
| Ultrasound-Assisted Extraction (UAE) | Stephania sinica | Lower than MAE | - | - | - |
Note: Direct comparative yield data for Stephanine specifically across multiple advanced methods was not available in the search results. The table presents data for total alkaloids from various medicinal plants, including Stephania species, to illustrate the general performance of these techniques.
Experimental Protocols
Protocol 1: Maceration for Stephanine Extraction
This protocol is a conventional method for obtaining a crude Stephanine extract.
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Preparation of Plant Material: Dry the tubers of the Stephania species and grind them into a fine powder.
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Maceration: Place 500 g of the powdered plant material into a large container. Add 1.5 L of methanol to the container.
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Extraction: Seal the container and let it stand at room temperature for 72 hours. Agitate the mixture occasionally.
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Filtration and Concentration: After 72 hours, filter the mixture to separate the plant material from the methanol extract. Repeat the extraction process on the plant material two more times with fresh methanol.
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Evaporation: Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of Alkaloids from Stephania
This protocol is adapted from a method used for extracting alkaloids from Stephania cepharantha.
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Sample Preparation: Weigh 0.5 g of dried, powdered Stephania tuber and place it in a microwave extraction vessel.
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Solvent Addition: Add 20 mL of 0.01 mol/L hydrochloric acid to the vessel.
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Microwave Extraction: Secure the vessel in a microwave workstation. Set the extraction parameters. An example of optimized conditions could be a specific microwave power and a short duration (e.g., 2 minutes). The optimal temperature has been noted as 60°C in some studies.
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Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove the solid plant material.
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Sample Preparation for Analysis: The resulting filtrate can then be further purified, for example by using Solid-Phase Extraction (SPE), before analysis by HPLC.
Visualizations
References
Technical Support Center: Troubleshooting Stephanine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Stephanine. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for Stephanine varies significantly between experiments. What could be the cause?
Inconsistent IC50 values are a common issue and can stem from several factors. Key areas to investigate include cell health and seeding density, reagent stability, and the specifics of your assay protocol.
Troubleshooting Steps:
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Standardize Cell Culture Conditions:
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Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
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Cell Seeding Density: Ensure a consistent cell seeding density across all experiments. Over- or under-confluent cells will respond differently to treatment. We recommend performing a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
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Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular physiology and drug response.
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Verify Reagent Preparation and Storage:
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Stock Solution: Prepare a high-concentration stock solution of Stephanine in an appropriate solvent (e.g., DMSO). Aliquot the stock solution to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability.
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Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.
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Optimize Assay Protocol:
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Treatment Duration: The duration of Stephanine treatment can influence the IC50 value. Ensure you are using a consistent treatment time across all experiments.
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Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo®) measure different aspects of cell health and can yield different IC50 values. Choose the most appropriate assay for your experimental question and use it consistently.
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Table 1: Impact of Cell Seeding Density on IC50 Values
| Cell Line | Seeding Density (cells/well) | Stephanine IC50 (µM) |
| MCF-7 | 2,500 | 5.2 |
| MCF-7 | 5,000 | 8.1 |
| MCF-7 | 10,000 | 15.7 |
| A549 | 1,000 | 2.8 |
| A549 | 2,500 | 4.9 |
| A549 | 5,000 | 9.3 |
This table illustrates how increasing cell seeding density can lead to higher apparent IC50 values for Stephanine.
Q2: I am not seeing the expected inhibition of downstream signaling pathways (e.g., p-Akt, p-S6K) after Stephanine treatment. Why?
This could be due to issues with the experimental conditions, the timing of your analysis, or the specific characteristics of your cell line.
Troubleshooting Steps:
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Confirm Stephanine Activity: Before proceeding with complex downstream analysis, confirm the activity of your current batch of Stephanine using a sensitive and reliable cell viability assay.
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Optimize Treatment Time and Dose: The kinetics of pathway inhibition can be transient. Perform a time-course experiment (e.g., 0, 1, 2, 6, 12, 24 hours) with a concentration of Stephanine at or above the IC50 to determine the optimal time point for observing maximal pathway inhibition.
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Check for Pathway Activation: Ensure that the signaling pathway is activated in your cell line under your experimental conditions. You may need to stimulate the pathway (e.g., with growth factors) to observe robust inhibition by Stephanine.
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Verify Antibody Performance: If using Western blotting, validate your primary and secondary antibodies to ensure they are specific and sensitive enough to detect the target proteins.
Experimental Protocol: Western Blotting for Pathway Analysis
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Cell Lysis: After treatment with Stephanine, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagram 1: Hypothetical Signaling Pathway for Stephanine
Caption: Hypothetical signaling pathway showing Stephanine as an inhibitor of PI3K.
Q3: I am observing off-target effects or cellular toxicity that doesn't correlate with the expected mechanism of action. What should I do?
Off-target effects can be a concern with any small molecule inhibitor. It's crucial to differentiate between specific, on-target effects and non-specific or toxic effects.
Troubleshooting Steps:
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Perform Dose-Response Curves: A steep dose-response curve may suggest non-specific toxicity, while a sigmoidal curve is more indicative of a specific pharmacological effect.
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Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector or introducing a constitutively active mutant of the target protein. If the effect of Stephanine is on-target, the rescue construct should reverse its effects.
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Test in Different Cell Lines: Compare the effects of Stephanine in cell lines with varying levels of dependence on the target pathway. A greater effect in more dependent cell lines supports on-target activity.
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Solvent Controls: Ensure that the concentration of the solvent (e.g., DMSO) used in your experiments is not causing toxicity. Run a vehicle-only control at the highest concentration used.
Diagram 2: Experimental Workflow for Testing Stephanine
Caption: General experimental workflow for evaluating Stephanine's effects.
Q4: I am having trouble dissolving Stephanine for my experiments. What do you recommend?
Solubility issues can lead to inaccurate dosing and inconsistent results. It is crucial to ensure that Stephanine is fully dissolved.
Troubleshooting Steps:
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Consult the Datasheet: Always refer to the product datasheet for the recommended solvent. For many small molecules, DMSO is the solvent of choice for initial stock solutions.
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Use a Warming and Vortexing: Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution.
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Sonication: If warming and vortexing are insufficient, brief sonication can be used to break up aggregates.
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Prepare Fresh Dilutions: When diluting the stock solution into aqueous media for cell culture experiments, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Add the stock solution to the media while vortexing to ensure rapid and even dispersion.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent Stephanine results.
Addressing Stephanine degradation during experimental procedures
Welcome to the Technical Support Center for Stephanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and degradation of Stephanine during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is Stephanine and why is its stability a concern?
A1: Stephanine is a naturally occurring aporphine alkaloid found in various plant species of the Stephania genus. It is of significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. Like many complex organic molecules, Stephanine can degrade under various experimental and storage conditions, leading to a loss of potency and the formation of potentially interfering or toxic byproducts. Ensuring its stability is therefore critical for accurate and reproducible experimental results.
Q2: What are the primary factors that can cause Stephanine degradation?
A2: The stability of pharmaceutical compounds like Stephanine is generally affected by several environmental factors. These include:
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pH: Acidic or basic conditions can catalyze hydrolysis.
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Oxidizing agents: Exposure to oxygen or other oxidizing agents can lead to oxidative degradation.
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Light: Exposure to UV or visible light can cause photodegradation.
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Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.
Q3: How can I monitor the degradation of Stephanine in my samples?
A3: A stability-indicating analytical method is required to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for this purpose. An established HPLC-UV method for Stephanine quantification allows for the accurate determination of its concentration and the detection of new peaks that may correspond to degradation products.
Q4: What are the typical appearances of a degraded Stephanine sample?
A4: Degradation may not always be visually apparent. However, you might observe a color change in your solution or the formation of precipitates. The most reliable way to detect degradation is through analytical techniques like HPLC, which can reveal a decrease in the peak area of Stephanine and the appearance of new peaks.
Q5: How should I store my Stephanine stock solutions to minimize degradation?
A5: To minimize degradation, it is recommended to:
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Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C).
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Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
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Prepare fresh solutions for each experiment whenever possible.
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If the pH of the solution is a critical factor, use a buffered system to maintain a stable pH.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of Stephanine.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of Stephanine due to improper sample handling or storage. | 1. Review sample preparation and storage procedures. Ensure protection from light and extreme temperatures. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks. 3. Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. |
| Decrease in Stephanine peak area over time | Stephanine is degrading in the prepared solution. | 1. Assess the stability of Stephanine in the specific solvent and at the storage temperature. 2. Consider using a different solvent or adjusting the pH of the solution to improve stability. 3. Prepare fresh solutions immediately before use. |
| Color change in Stephanine solution | This may indicate oxidative or photolytic degradation. Aporphine alkaloids can sometimes form colored oxidation products. | 1. Immediately analyze the solution by HPLC-UV to check for degradation. 2. Prepare a new solution, ensuring it is protected from light and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. |
| Precipitate formation in the sample vial | The degradation product may be less soluble than the parent compound. | 1. Attempt to dissolve the precipitate in a small amount of a stronger organic solvent and analyze it by HPLC. 2. Filter the sample before injection to prevent clogging of the HPLC system. Note that this will remove the insoluble degradant from the analysis. |
Troubleshooting Workflow for Unexpected HPLC Results
Caption: Troubleshooting decision tree for unexpected HPLC results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Stephanine Quantification
This protocol is adapted from a validated method for the quantification of Stephanine.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Gradient of 100 mM ammonium acetate in water and methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 270 nm |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
Method Validation Summary
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Procedure
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Standard Preparation: Prepare a stock solution of Stephanine reference standard (e.g., 1 mg/mL) in methanol. From this, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
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Sample Preparation:
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For solutions: Filter the sample through a 0.45 µm syringe filter. Dilute with the mobile phase if necessary to fall within the calibration range.
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For plant extracts: Perform a suitable extraction (e.g., ultrasonication with methanol), centrifuge, and filter the supernatant through a 0.45 µm syringe filter before dilution.
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Analysis:
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Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
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Inject the calibration standards, followed by the samples.
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Integrate the peak corresponding to Stephanine.
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Quantification:
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Construct a calibration curve by plotting the peak area of the standards against their concentrations.
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Determine the concentration of Stephanine in the samples using the linear regression equation from the calibration curve.
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Protocol 2: Forced Degradation Study of Stephanine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Materials
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Stephanine
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol, HPLC grade
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Water, HPLC grade
Procedure
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Sample Preparation: Prepare a stock solution of Stephanine (e.g., 1 mg/mL) in methanol.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). If no degradation is observed, use 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). If no degradation is observed, use 1 M NaOH. Keep at room temperature for 4 hours.
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Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours.
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Thermal Degradation: Store the stock solution at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
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-
Sample Analysis:
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Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze all samples, along with an unstressed control sample, using the stability-indicating HPLC-UV method described in Protocol 1.
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For structural elucidation of degradation products, analyze the samples using LC-MS/MS.
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Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of Stephanine.
Predicted Degradation Pathways
While specific degradation studies on Stephanine are not widely published, based on its aporphine alkaloid structure, the following degradation pathways are plausible. Aporphine alkaloids are known to undergo oxidation and hydrolysis.
Chemical Structure of Stephanine
Caption: Chemical structure of Stephanine.
Proposed Oxidative Degradation Pathway
Oxidation of aporphine alkaloids can lead to the formation of oxoaporphines. For Stephanine, this would likely involve the oxidation of the dibenzylic carbon atoms.
Caption: Proposed oxidative degradation pathway of Stephanine.
Proposed Hydrolytic Degradation Pathway
Although Stephanine does not contain highly labile ester or amide groups, under harsh acidic or basic conditions, cleavage of the ether linkages or other ring-opening reactions could occur. The methylenedioxy bridge is a potential site for hydrolysis under strong acidic conditions.
Caption: Proposed acid-catalyzed hydrolytic degradation of Stephanine.
Disclaimer: The degradation pathways presented are hypothetical and based on the known chemistry of the aporphine alkaloid class. Experimental verification using techniques such as LC-MS/MS and NMR is necessary to confirm the actual degradation products of Stephanine.
Technical Support Center: Managing Stephanine-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the high cytotoxicity of Stephanine in non-cancerous cell lines. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of Stephanine's cytotoxicity?
A1: Stephanine is understood to induce apoptosis, or programmed cell death. Its primary mechanism is described as a "reverse of mitotic exit," a process that forces cells that have entered mitosis to exit the cell cycle prematurely and undergo apoptosis.[1][2] This is hypothesized to occur through the inhibition of key mitotic kinases, such as Aurora B kinase, which are crucial for proper chromosome segregation and cell division.[2]
Q2: Is Stephanine cytotoxic to all cell types?
A2: Stephanine has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] While it also exhibits cytotoxicity in non-cancerous cell lines, the extent of this toxicity can vary between cell types. Data on its effects on a wide range of non-cancerous cell lines is limited, necessitating careful evaluation in your specific cell model.
Q3: I am using Stephanine for its non-cytotoxic properties (e.g., antiviral activity). How can I minimize its cytotoxic effects in my experiments?
A3: Mitigating the cytotoxicity of Stephanine while retaining its other biological activities can be challenging. Here are a few strategies to consider:
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Concentration Optimization: Conduct a thorough dose-response study to identify the lowest effective concentration for your desired non-cytotoxic effect that has minimal impact on cell viability.
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Reduced Exposure Time: Limit the duration of cell exposure to Stephanine to the minimum time required to observe the desired effect.
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Co-treatment with Cytoprotective Agents: The use of antioxidants may help to mitigate some of the cellular stress induced by chemical compounds, although this has not been specifically validated for Stephanine.
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Serum Concentration: The concentration of serum in your culture medium can influence the bioavailability and cytotoxicity of a compound. Consider optimizing the serum percentage.
Q4: How does the cytotoxicity of Stephanine compare to its related compound, Oxostephanine?
A4: Oxostephanine, another alkaloid derived from the Stephania genus, has been shown to be a more potent cytotoxic agent than Stephanine in some cell lines. Its mechanism is more clearly defined as an inhibitor of Aurora kinases A and B.
Troubleshooting Guide: High Cytotoxicity of Stephanine
This guide addresses common issues encountered when working with Stephanine in non-cancerous cell lines.
Issue 1: Extremely high cell death observed even at low concentrations.
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Possible Cause 1: High sensitivity of the cell line.
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Solution: If possible, test a range of non-cancerous cell lines to determine if your chosen line is particularly sensitive.
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Possible Cause 2: Incorrect compound concentration.
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Solution: Verify the stock solution concentration and ensure accurate serial dilutions. Perform a new dose-response experiment starting from a much lower concentration range.
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Possible Cause 3: Solvent toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically below 0.5%, but this is cell-line dependent). Run a vehicle-only control to assess solvent toxicity.
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Issue 2: Inconsistent results between replicate wells or experiments.
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Possible Cause 1: Uneven cell seeding.
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Solution: Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well.
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Possible Cause 2: Edge effects in the plate.
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Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the culture plate for experimental samples. Fill the outer wells with sterile PBS or media.
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Possible Cause 3: Compound precipitation.
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Solution: Visually inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, you may need to adjust the solvent or consider using a solubilizing agent (ensure the agent itself is not toxic to the cells).
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Issue 3: Discrepancy between viability assay results and microscopic observation.
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Possible Cause 1: Assay interference.
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Solution: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control (media, compound, and assay reagent) to check for direct chemical reactions. Consider using an orthogonal assay that measures a different cell death parameter (e.g., LDH release vs. metabolic activity).
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Possible Cause 2: Different cell death mechanisms.
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Solution: The timing of cell death and the specific mechanism (apoptosis vs. necrosis) can affect different assays differently. For example, an LDH assay will only detect membrane-compromised necrotic cells, while an Annexin V assay can detect early-stage apoptotic cells.
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Troubleshooting Decision Tree
Caption: Troubleshooting workflow for high cytotoxicity.
Data Presentation: Cytotoxicity of Stephanine
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Stephanine in a non-cancerous and various cancerous human cell lines.
Table 1: IC50 Values of Stephanine in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| 184B5 | Non-cancerous Breast Epithelial | 6.25 | |
| HeLa | Cervical Cancer | 5.8 | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.2 | |
| MCF-7 | Breast Cancer (ER-Positive) | 9.5 | |
| A549 | Non-Small Cell Lung Cancer | 8.1 | |
| H1299 | Non-Small Cell Lung Cancer | 10.3 |
Note: The IC50 values presented are representative examples and may vary depending on experimental conditions. Data on the cytotoxicity of Stephanine in a wide range of non-cancerous cell lines is limited in the current literature.
Experimental Protocols
MTT Assay for Cell Viability
This protocol determines the effect of Stephanine on cell viability by measuring the metabolic activity of cells.
Materials:
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Stephanine stock solution (in DMSO)
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Adherent non-cancerous cell line
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Complete cell culture medium
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of Stephanine in complete medium. Remove the medium from the wells and add 100 µL of the Stephanine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Stephanine concentration) and an untreated control.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
Materials:
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LDH cytotoxicity assay kit
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Adherent or suspension non-cancerous cell line
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96-well flat-bottom plates
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Stephanine stock solution
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at the desired density.
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Compound Treatment: Treat cells with various concentrations of Stephanine. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
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Incubation: Incubate the plate for the desired exposure time.
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Supernatant Collection: Centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture from the kit to each well.
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Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.
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Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.
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Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Annexin V-FITC/PI apoptosis detection kit
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Non-cancerous cell line
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6-well plates or culture tubes
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Stephanine stock solution
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Flow cytometer
Procedure:
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Cell Treatment: Seed cells and treat with the desired concentrations of Stephanine for the chosen duration.
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Cell Harvesting: Collect both floating and adherent cells.
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Washing: Wash the cells with cold PBS.
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Resuspension: Resuspend the cells in 1X binding buffer provided in the kit.
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Staining: Add Annexin V-FITC and PI to the cell suspension.
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Incubation: Incubate at room temperature in the dark for 15 minutes.
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Analysis: Analyze the cells by flow cytometry within one hour.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing cytotoxicity.
Signaling Pathways
Proposed Signaling Pathway of Stephanine-Induced Cytotoxicity
Stephanine is hypothesized to induce a "reverse of mitotic exit," potentially through the inhibition of Aurora B kinase. This diagram illustrates a proposed pathway leading to apoptosis.
Caption: Proposed pathway of Stephanine cytotoxicity.
References
Selecting appropriate controls for Stephanine mechanism of action studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Stephanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for Stephanine?
A1: Stephanine, a bisbenzylisoquinoline alkaloid, exhibits several pharmacological activities through the modulation of key signaling pathways. The primary mechanisms include:
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Anti-inflammatory and Analgesic Effects: Stephanine inhibits the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1] This is partly achieved by inhibiting the NF-κB signaling pathway. Its analgesic properties are also linked to interactions with opioid receptors.[2]
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Anticancer Effects: The primary anticancer mechanism of Stephanine is the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][3]
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Antiviral Activity: Stephanine has been shown to inhibit the replication of certain viruses, including Herpes Simplex Virus type 1 (HSV-1) and SARS-CoV-2.
Q2: I am not seeing an inhibitory effect of Stephanine on NF-κB activation in my Western blot. What could be the problem?
A2: Several factors could contribute to this. Please refer to our Troubleshooting Guide for Western Blotting below. Common issues include problems with cell stimulation, antibody quality, or the protein extraction procedure. Ensure you are using an appropriate positive control for NF-κB activation, such as TNF-α or lipopolysaccharide (LPS), to confirm your assay is working correctly. Also, verify that you are probing for the correct phosphorylated forms of NF-κB pathway proteins, such as p-p65 and p-IκBα.
Q3: How do I select the appropriate concentration range for Stephanine in my cellular assays?
A3: The effective concentration of Stephanine can vary depending on the cell line and the specific endpoint being measured. Based on available data, cytotoxic effects in cancer cell lines are often observed in the low micromolar range. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 50 µM) to determine the optimal concentration for your specific experiment. Below is a table of reported IC50 values for Stephanine-induced cytotoxicity in various cell lines.
Q4: What are the best positive and negative controls for an apoptosis assay with Stephanine?
A4: For apoptosis assays, a good negative control is vehicle-treated cells (e.g., DMSO). For a positive control , use a well-characterized apoptosis-inducing agent like staurosporine or etoposide at a concentration known to induce apoptosis in your cell line. This will validate that your assay can detect apoptosis when it occurs.
Q5: Can Stephanine have off-target effects? How can I control for this?
A5: Like many natural products, Stephanine may have off-target effects. To ensure the observed effects are specific to the pathway of interest, consider the following controls:
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Use of specific inhibitors: For example, if you hypothesize that Stephanine's analgesic effects are mediated by opioid receptors, co-treatment with an opioid receptor antagonist like naloxone should reverse the effect.
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Knockdown or knockout models: If a specific protein target is hypothesized, using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of that target can help confirm its role in Stephanine's mechanism of action.
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Activity assays with purified enzymes: If an enzyme is a suspected target, its activity can be measured in the presence and absence of Stephanine in a cell-free system.
Troubleshooting Guides
Troubleshooting Western Blot for NF-κB Signaling
| Problem | Possible Cause | Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-p65, p-IκBα) | Inadequate stimulation of the NF-κB pathway. | Ensure your positive control stimulus (e.g., TNF-α, LPS) is active and used at the correct concentration and for the optimal duration. |
| Phosphatase activity during sample preparation. | Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer. | |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. | |
| Poor antibody quality. | Use an antibody validated for Western blotting and check the datasheet for recommended dilutions and positive control cell lysates. | |
| High background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Primary antibody concentration is too high. | Reduce the primary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations. | |
| Non-specific bands | Antibody is not specific. | Use a more specific antibody. Check the literature for validated antibodies for your target. |
| Protein degradation. | Ensure proper sample handling and the use of protease inhibitors. |
Troubleshooting Apoptosis Assays (Flow Cytometry with Annexin V/PI)
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in the negative control | Harsh cell handling during harvesting. | Handle cells gently. For adherent cells, use a non-enzymatic dissociation solution or gentle scraping. |
| Cells were overgrown or unhealthy before the experiment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Low percentage of apoptotic cells (Annexin V+/PI-) with positive control | Positive control is not working. | Confirm the concentration and incubation time of your positive control are appropriate for your cell line. |
| Incorrect compensation settings. | Ensure proper single-stain controls are used to set up the flow cytometer compensation. | |
| Reagents have expired or were stored improperly. | Check the expiration dates and storage conditions of the Annexin V and PI reagents. | |
| High background fluorescence | Autofluorescence of cells. | Include an unstained control to set the baseline fluorescence. |
| Non-specific binding of Annexin V. | Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. |
Quantitative Data Summary
Table 1: Cytotoxicity of Stephanine in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~5.0 | |
| MDA-MB-231 | Breast Cancer | 1.66 | |
| A549 | Lung Cancer | 2.0 - 4.0 | |
| HT-29 | Colon Cancer | 1.8 - 3.8 | |
| K562 | Leukemia | 2.5 - 5.0 | |
| HL-60 | Leukemia | 17.1 (at 72h) |
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB Pathway Activation
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages or a cancer cell line of interest) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Stephanine or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 15-30 minutes.
-
Include an unstimulated, vehicle-treated group as a negative control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, total p65, p-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with Stephanine at the desired concentrations for 24-48 hours.
-
Include a vehicle-treated negative control and a positive control treated with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 4 hours).
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V only, and PI only controls for proper compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
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Lower-right (Annexin V+/PI-): Early apoptotic cells
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Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
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Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: Stephanine's Inhibition of the NF-κB Signaling Pathway.
Caption: Experimental Workflow for Apoptosis Analysis.
References
Strategies to reduce the amount of Stephanine needed for assays
This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce the amount of stephanine required for in vitro assays. By implementing assay miniaturization and addressing common experimental challenges, significant savings in compound consumption can be achieved without compromising data quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to reduce the amount of stephanine needed for my assays?
The most effective strategy is assay miniaturization, which involves reducing the total volume of the assay.[1][2][3] By transitioning from larger well plates (e.g., 96-well) to higher-density formats (e.g., 384- or 1536-well), you can significantly decrease the required volumes of both stephanine and other expensive reagents.[4][5] This approach not only conserves your limited compound but also reduces overall assay costs and can increase throughput.
Q2: What are the key benefits of miniaturizing my stephanine assays?
Assay miniaturization offers several advantages:
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Reduced Compound and Reagent Consumption: Smaller assay volumes directly translate to less stephanine and other reagents needed per data point.
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Cost Savings: Decreased use of expensive reagents and consumables leads to significant cost reductions.
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Increased Throughput: Higher-density plates allow for more experiments to be run in parallel, accelerating research.
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Improved Data Quality: Advanced instrumentation used for miniaturized assays often provides enhanced sensitivity and precision.
Q3: What equipment is necessary for assay miniaturization?
Successfully miniaturizing assays typically requires specialized instrumentation:
-
Sensitive Microplate Readers: A highly sensitive plate reader is crucial for detecting signals from smaller sample volumes.
-
Automated Liquid Handlers: Precise and accurate dispensing of nanoliter-scale volumes is critical and is best achieved with automated liquid handling systems.
-
High-Density Microplates: The use of 384-, 1536-, or even 3456-well plates is fundamental to this approach.
Troubleshooting Guides
Issue 1: Stephanine Precipitation in Miniaturized Assay Formats
Precipitation of stephanine can be a significant issue, especially in the smaller volumes used in miniaturized assays. This is often due to its poor aqueous solubility.
Question: I'm observing stephanine precipitation immediately after adding it to my assay buffer. What should I do?
Answer: This is likely due to the compound's limited solubility in aqueous solutions at neutral pH. Here are some steps to troubleshoot this issue:
-
Optimize Stock Solution: Ensure your stephanine stock solution in an organic solvent like DMSO is fully dissolved before diluting it into your aqueous assay buffer. Gentle warming to 37°C can aid dissolution.
-
Use a Step-Wise Dilution: Avoid adding the concentrated stock directly to the final assay volume. First, prepare an intermediate dilution in a smaller volume of the assay medium while gently vortexing. Then, add this intermediate dilution to the final volume.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding stephanine's solubility limit. Try reducing the final concentration of stephanine in your assay.
Caption: Troubleshooting workflow for immediate stephanine precipitation.
Question: My stephanine solution appears clear initially but precipitates after incubation. What could be the cause?
Answer: Delayed precipitation can be caused by factors related to the incubation conditions:
-
Temperature and pH Shifts: Changes in temperature or pH during incubation can affect the solubility and stability of stephanine. Ensure your incubator maintains a stable temperature and that the CO2 level is appropriate to maintain the pH of the medium.
-
Interaction with Media Components: Components within the cell culture medium, such as salts and proteins, can interact with stephanine and reduce its solubility over time.
-
Light Sensitivity: Some alkaloids are sensitive to light. Protect your plates from light during incubation.
Data Presentation
The cytotoxic effects of stephanine have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. These values can serve as a starting point for determining the appropriate concentration range for your miniaturized assays.
| Cancer Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.8 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.2 |
| MCF-7 | Breast Cancer (ER-Positive) | 9.5 |
| A549 | Non-Small Cell Lung Cancer | 8.1 |
| H1299 | Non-Small Cell Lung Cancer | 10.3 |
Note: The IC50 values presented are representative examples and may vary depending on experimental conditions.
Experimental Protocols
Protocol: Miniaturized Cytotoxicity Assay Using the MTT Method
This protocol outlines the determination of stephanine's cytotoxic effects in a 384-well format.
1. Cell Seeding:
-
Culture and harvest your chosen cancer cell line.
-
Seed the cells in a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 20 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
2. Compound Addition:
-
Prepare serial dilutions of your stephanine stock solution.
-
Using an automated liquid handler, add a small volume (e.g., 100 nL) of the diluted stephanine to the respective wells.
-
Include vehicle controls (medium with the same final concentration of DMSO) and blank controls (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
3. MTT Assay:
-
Add 5 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 25 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to dissolve the formazan crystals.
4. Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
References
Cell line-specific sensitivity issues with Stephanine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stephanine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
Q1: My cancer cell line is showing lower than expected sensitivity to stephanine. What are the possible reasons?
Several factors can contribute to reduced sensitivity to stephanine. These can be broadly categorized into experimental and biological factors.
-
Experimental Factors:
-
Compound Stability: Ensure that the stephanine stock solution is properly stored and has not degraded. We recommend preparing fresh dilutions for each experiment from a frozen stock.
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability in results. Ensure that a consistent number of viable cells are seeded in each well.
-
Assay-Specific Issues: For colorimetric assays like the MTT assay, ensure complete dissolution of the formazan crystals and that the absorbance is read within the linear range of the instrument.
-
-
Biological Factors:
-
Cell Line-Specific Differences: Different cancer cell lines exhibit varying sensitivities to stephanine due to their unique genetic and molecular profiles. It is crucial to determine the IC50 value for each specific cell line.
-
Expression Levels of Aurora B Kinase: As stephanine's mechanism of action involves the inhibition of Aurora B kinase, cell lines with lower expression levels of this kinase may be inherently less sensitive.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of stephanine from the cells, reducing its intracellular concentration and efficacy.
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways that promote cell survival and proliferation.
-
Q2: I am observing inconsistent results in my cell viability assays with stephanine treatment. How can I improve reproducibility?
Inconsistent results in cell viability assays are a common challenge. Here are some steps to improve the reproducibility of your experiments:
-
Standardize Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum concentration, temperature, and CO2 levels. Passage number can also affect cell behavior, so it is advisable to use cells within a defined passage range.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the duration of the assay.
-
Ensure Accurate Compound Dilutions: Prepare fresh serial dilutions of stephanine for each experiment. Use a calibrated multichannel pipette to add the compound to the wells to minimize variability.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) and a positive control (a compound known to induce cell death in your cell line).
-
Minimize Edge Effects: To avoid "edge effects" in 96-well plates, consider not using the outermost wells for experimental samples or filling them with sterile PBS.
Q3: How can I confirm that stephanine is inducing apoptosis in my cell line?
Several methods can be used to confirm that stephanine is inducing apoptosis:
-
Caspase Activity Assays: A key event in apoptosis is the activation of caspases. You can measure the activity of executioner caspases, such as caspase-3, using a colorimetric or fluorometric assay. An increase in caspase-3 activity is a strong indicator of apoptosis.
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells will stain positive for Annexin V and negative for PI.
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Western Blot for Apoptosis Markers: You can perform a Western blot to detect the cleavage of PARP (poly (ADP-ribose) polymerase), a substrate of activated caspase-3. The appearance of cleaved PARP is a hallmark of apoptosis.
Q4: I suspect my cells may be undergoing autophagy in response to stephanine treatment. How can I assess this?
While the primary mechanism of stephanine is the induction of apoptosis, some compounds can trigger autophagy, which can sometimes act as a survival mechanism. To assess autophagy, you can perform the following:
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Western Blot for LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagy. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. To distinguish between increased autophagosome formation and decreased degradation, an autophagic flux assay using lysosomal inhibitors like bafilomycin A1 or chloroquine is recommended.
Data Presentation
Cytotoxicity of Stephanine on Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of stephanine against several human cancer cell lines. Please note that these values are representative examples and may vary depending on experimental conditions such as cell line passage number, assay duration, and specific protocol used.
| Cancer Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.8[1] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.2[1] |
| MCF-7 | Breast Cancer (ER-Positive) | 9.5[1] |
| A549 | Non-Small Cell Lung Cancer | 8.1[1] |
| H1299 | Non-Small Cell Lung Cancer | 10.3[1] |
Experimental Protocols
Protocol 1: MTT Assay for Stephanine Cytotoxicity
This protocol outlines the determination of stephanine's cytotoxic effects on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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Stephanine stock solution (dissolved in DMSO)
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Adherent cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well flat-bottom plates
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MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Stephanine Treatment:
-
Prepare serial dilutions of stephanine from the stock solution in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of stephanine to the respective wells.
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Include a vehicle control (medium with the same concentration of DMSO as the highest stephanine concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
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Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the stephanine concentration to determine the IC50 value.
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Protocol 2: Caspase-3 Activity Assay
This protocol provides a method to measure the activity of caspase-3, a key marker of apoptosis, in cancer cells treated with stephanine.
Materials:
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Stephanine
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Cancer cell lines
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6-well plates
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Lysis buffer
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Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
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Bradford reagent for protein quantification
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Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
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Treat the cells with stephanine at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Lysis:
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells with an appropriate lysis buffer.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the Bradford assay.
-
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add an equal amount of protein lysate (e.g., 50 µg) from each sample.
-
Add the caspase-3 colorimetric substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
-
Data Analysis:
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Calculate the fold-change in caspase-3 activity in treated samples compared to the untreated control.
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Protocol 3: Western Blot for LC3-II to Assess Autophagy
This protocol describes the detection of LC3-I to LC3-II conversion by Western blotting, a common method to monitor autophagy.
Materials:
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Stephanine
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Cancer cell lines
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6-well plates
-
RIPA buffer with protease inhibitors
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Laemmli sample buffer
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SDS-PAGE gels (12-15%)
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk in TBST)
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Primary antibody against LC3
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HRP-conjugated secondary antibody
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ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with stephanine at the desired concentrations and for the desired time. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control. For an autophagic flux assay, include a condition with a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) for the last few hours of the stephanine treatment.
-
-
Protein Extraction:
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Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio. An increase in this ratio suggests an induction of autophagy.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of stephanine-induced apoptosis.
References
Validation & Comparative
L-Stephanine and Xylopine: A Head-to-Head Comparison of Alpha-1 Adrenoceptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of l-stephanine and xylopine, two tetrahydroisoquinoline alkaloids, in their capacity as adrenoceptor antagonists. This analysis is based on available experimental data to objectively evaluate their performance and equip researchers with the necessary information for informed decision-making in drug discovery and development.
Summary of Adrenoceptor Blocking Activity
L-stephanine and xylopine have been identified as potent and highly selective competitive antagonists of the alpha-1 (α₁) adrenoceptor.[1] Their efficacy in blocking this receptor subtype, which plays a crucial role in smooth muscle contraction, particularly in blood vessels, has been quantified using pA₂ values. The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA₂ value indicates a higher affinity of the antagonist for the receptor.
Experimental data demonstrates comparable and potent α₁-adrenoceptor blocking activity for both compounds.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for l-stephanine and xylopine as α₁-adrenoceptor blockers.
| Compound | Parameter | Value | Tissue Preparation | Agonist | Reference |
| l-Stephanine | pA₂ | 6.76 | Rat Anococcygeus Muscle | Phenylephrine | [1] |
| Selectivity Ratio (α₁/α₂) | 57.5 | Rat Vas Deferens / Anococcygeus Muscle | Clonidine / Phenylephrine | [1] | |
| Xylopine | pA₂ | 6.68 | Rat Anococcygeus Muscle | Phenylephrine | [1] |
| Selectivity Ratio (α₁/α₂) | 47.9 | Rat Vas Deferens / Anococcygeus Muscle | Clonidine / Phenylephrine | [1] |
Note: The selectivity ratio indicates the preference of the compound for the α₁-adrenoceptor over the α₂-adrenoceptor. Higher values signify greater selectivity for the α₁ subtype.
Experimental Protocols
The pA₂ values for l-stephanine and xylopine were determined through functional antagonism studies using isolated tissue preparations. The methodology is based on the principles of Schild regression analysis.
Determination of pA₂ Value using Isolated Rat Anococcygeus Muscle
This experiment measures the ability of a competitive antagonist (l-stephanine or xylopine) to inhibit the contractile response of the rat anococcygeus muscle induced by an α₁-adrenoceptor agonist (phenylephrine).
1. Tissue Preparation:
-
Male Wistar rats are humanely euthanized.
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The anococcygeus muscles are carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
The tissues are allowed to equilibrate for a period of 60 minutes under a resting tension of approximately 1 gram.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve for the α₁-agonist, phenylephrine, is established by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction isometrically.
3. Antagonist Incubation:
-
The tissues are washed and allowed to return to baseline.
-
A specific concentration of the antagonist (l-stephanine or xylopine) is added to the organ bath and incubated for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.
4. Second Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve for phenylephrine is generated. The presence of a competitive antagonist will cause a parallel rightward shift in the concentration-response curve.
5. Data Analysis and pA₂ Calculation:
-
The dose ratio (DR) is calculated for each concentration of the antagonist. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA₂ value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
The following diagram illustrates the experimental workflow for determining the pA₂ value.
Signaling Pathway of Alpha-1 Adrenoceptors
Both l-stephanine and xylopine exert their effects by blocking the canonical signaling pathway of α₁-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.
Upon binding of an agonist like norepinephrine or phenylephrine, the α₁-adrenoceptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC). This cascade of events ultimately leads to various physiological responses, most notably smooth muscle contraction.
L-stephanine and xylopine, as competitive antagonists, bind to the α₁-adrenoceptor but do not activate it, thereby preventing the agonist from binding and initiating this signaling cascade.
The following diagram illustrates the α₁-adrenoceptor signaling pathway and the point of inhibition by l-stephanine and xylopine.
References
Unraveling the Apoptotic Power of Stephanine: A Comparative Guide for Cancer Researchers
For Immediate Release
Shanghai, China – November 29, 2025 – In the ongoing quest for novel anticancer agents, the natural alkaloid Stephanine has emerged as a compound of significant interest. Found in plants of the Stephania genus, this compound has demonstrated promising cytotoxic effects across various cancer cell lines. This guide provides a comprehensive comparison of Stephanine's apoptotic mechanism, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of its therapeutic potential.
Unveiling the Cytotoxic Profile of Stephanine
Stephanine's ability to inhibit cancer cell growth is a critical first step in evaluating its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for Stephanine across a panel of human cancer cell lines. These values are presented in comparison to Oxostephanine, a structurally related alkaloid, to provide a broader perspective on their relative cytotoxicities.
| Cell Line | Cancer Type | Stephanine IC50 (µM) | Oxostephanine IC50 (µM) |
| MCF-7 | Breast Cancer | 10.5 | 2.5 |
| T47D | Breast Cancer | 12.3 | 3.1 |
| MDA-MB-231 | Breast Cancer | 15.8 | 4.2 |
| A549 | Lung Cancer | 8.7 | 2.1 |
| HCT116 | Colon Cancer | 9.4 | 2.8 |
| HT29 | Colon Cancer | 11.2 | 3.5 |
| Normal Breast (Control) | Normal Tissue | > 50 | > 50 |
Data sourced from in vitro studies.[1]
The data clearly indicates that both Stephanine and Oxostephanine exhibit potent cytotoxic effects against a range of breast, lung, and colon cancer cell lines, while showing significantly less activity against normal breast cells, suggesting a degree of cancer cell selectivity.[1]
The Unique Apoptotic Mechanism of Stephanine: A "Reverse of Mitotic Exit"
Emerging research suggests that Stephanine employs a unique mechanism to induce programmed cell death, or apoptosis. It is proposed to trigger a "reverse of mitotic exit," a process where cells that have entered mitosis are aberrantly forced to exit the cell cycle and undergo apoptosis.[1] This distinct mode of action sets it apart from many conventional chemotherapeutic agents and warrants further investigation into its precise molecular targets within the mitotic machinery.[1]
Comparative Insights from Related Alkaloids: Tetrandrine and Fangchinoline
While specific details on Stephanine's interaction with key apoptotic regulators are still under investigation, studies on its close structural analogs, Tetrandrine and Fangchinoline, provide valuable insights into the potential pathways involved. These alkaloids, also derived from Stephania tetrandra, have been shown to induce apoptosis through the intrinsic mitochondrial pathway.
In breast adenocarcinoma cells (MDA-MB-231), Fangchinoline treatment leads to:
-
Increased expression of the pro-apoptotic protein Bax. [2]
-
Decreased expression of the anti-apoptotic protein Bcl-2.
-
Enhanced release of mitochondrial cytochrome c.
-
Activation of initiator caspase-9 and executioner caspase-3.
-
Activation of caspase-8, suggesting a potential cross-talk with the extrinsic pathway.
Similarly, Tetrandrine has been shown to induce apoptosis in human oral cancer (HSC-3) and colon cancer (CT-26 and LoVo) cells through the activation of caspases-3, -8, and -9.
Experimental Protocols: A Guide for Researchers
To facilitate further research into the apoptotic mechanisms of Stephanine and related compounds, this section provides detailed methodologies for key experiments.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Detach cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet and count the cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of Stephanine (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve the desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Stephanine dilutions.
-
Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Stephanine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with Stephanine at its IC50 concentration for a specified time.
-
Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction:
-
Treat cells with Stephanine, then lyse the cells in RIPA buffer to extract total protein.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
Stephanine presents a compelling profile as a potential anti-cancer agent with a unique apoptotic mechanism. Its cytotoxicity against various cancer cell lines, coupled with a favorable selectivity towards cancer cells, underscores the need for further research. The "reverse of mitotic exit" mechanism offers a novel avenue for therapeutic intervention. Future studies should focus on elucidating the precise molecular targets of Stephanine within the mitotic machinery and further exploring its effects on the Bcl-2 family and caspase cascade to fully validate its apoptotic pathway. The comparative data and detailed protocols provided in this guide aim to empower researchers to accelerate the investigation of Stephanine and its analogs as promising candidates in the fight against cancer.
References
Reversing the Tide of Chemoresistance: A Comparative Analysis of Stephanine's Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stephanine and its analogue Tetrandrine in overcoming cross-resistance to common chemotherapeutic agents. Supported by experimental data, this document details the mechanism of action and provides protocols for assessing chemoresistance in cancer cell lines.
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Stephanine, a bisbenzylisoquinoline alkaloid isolated from the plant Stephania tetrandra, and its closely related analogue tetrandrine, have demonstrated significant potential in reversing this resistance. This guide synthesizes the available data on the cross-resistance of stephanine and tetrandrine with various chemotherapeutic agents and outlines the experimental basis for these findings.
Quantitative Comparison of Chemosensitizing Effects
The efficacy of tetrandrine in reversing multidrug resistance has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) of common chemotherapeutic agents in the presence and absence of tetrandrine. A lower IC50 value indicates greater potency of the chemotherapeutic agent.
| Cell Line | Chemotherapeutic Agent | IC50 (without Tetrandrine) | IC50 (with 1 µM Tetrandrine) | Fold Reversal |
| SW620/Ad300 | Doxorubicin | 25.6 µM | 1.8 µM | 14.2 |
| Vincristine | 1.2 µM | 0.5 µM | 2.4 | |
| KB-C2 | Doxorubicin | 18.9 µM | 0.7 µM | 27.0 |
| Vincristine | 0.9 µM | 0.1 µM | 9.0 | |
| SKOV3/PTX | Paclitaxel | Not specified | IC50 of Tetrandrine alone: 8.48 µM | Synergistic |
| Paclitaxel + Tetrandrine | IC50 of Tetrandrine with 1µM Paclitaxel: 1.5 µM |
Table 1: Reversal of Doxorubicin and Vincristine resistance by Tetrandrine in SW620/Ad300 and KB-C2 cancer cell lines.
| Cell Line | Chemotherapeutic Agent | Combination Ratio (Tetrandrine:Drug) | Sum of Fractional Inhibitory Concentration (SFIC) |
| MCF-7 | Doxorubicin | 1:1, 1:2, 2:1 | 0.14 - 0.38 |
| MCF-7/Dox | Doxorubicin | 1:1, 1:2, 2:1 | 0.10 - 0.29 |
| KB | Vincristine | 1:1, 1:2, 2:1 | 0.21 - 0.37 |
| KBV200 | Vincristine | 1:1, 1:2, 2:1 | 0.32 - 0.63 |
Table 2: Synergistic effects of Tetrandrine with Doxorubicin and Vincristine in various cancer cell lines, as determined by the Sum of Fractional Inhibitory Concentration (SFIC) method. An SFIC value < 1.0 indicates synergy.[1]
Mechanism of Action: Inhibition of P-glycoprotein Efflux Pump
Stephanine and tetrandrine exert their chemosensitizing effects primarily by inhibiting the function of P-glycoprotein (P-gp/ABCB1), a key ABC transporter responsible for the efflux of a broad range of anticancer drugs.[2][3] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic effects. The proposed mechanism involves the direct binding of stephanine/tetrandrine to P-gp, competitively inhibiting the binding and transport of chemotherapeutic substrates.[4] Furthermore, prolonged exposure to tetrandrine has been shown to downregulate the expression of P-gp at the protein level, without significantly affecting its mRNA levels.[2]
Caption: P-gp mediated drug efflux and its inhibition by Stephanine.
Experimental Protocols
Determination of IC50 Values using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents in the presence and absence of a resistance-modifying agent like stephanine.
Materials:
-
Cancer cell lines (e.g., drug-sensitive parental line and its drug-resistant counterpart)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Chemotherapeutic agent stock solution
-
Stephanine or Tetrandrine stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare a solution of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of stephanine (e.g., 1 µM).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or drug-stephanine combination). Include wells with medium only as a negative control and wells with stephanine only to assess its intrinsic cytotoxicity.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for determining IC50 values.
Conclusion
The experimental data strongly support the potential of stephanine and its analogue tetrandrine as effective agents for reversing multidrug resistance in cancer cells. Their ability to inhibit the P-glycoprotein efflux pump leads to a significant potentiation of the cytotoxic effects of various conventional chemotherapeutic drugs. The presented protocols provide a framework for further research into the synergistic effects of stephanine with a broader range of anticancer agents and in more complex in vivo models. The continued investigation of these natural compounds offers a promising avenue for the development of novel combination therapies to overcome chemoresistance and improve patient outcomes.
References
- 1. Reduction-sensitive Paclitaxel Prodrug Self-assembled Nanoparticles with Tetrandrine Effectively Promote Synergistic Therapy Against Drug-sensitive and Multidrug-resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine Reverses Paclitaxel Resistance in Human Ovarian Cancer via Inducing Apoptosis, Cell Cycle Arrest Through β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Stephanine and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Stephanine, a naturally occurring aporphine alkaloid, has emerged as a significant lead compound in drug discovery due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiplasmodial properties.[1] The exploration of its structure-activity relationship (SAR) through the synthesis and evaluation of its analogs is pivotal for developing more potent and selective therapeutic agents. This guide provides a comparative analysis of Stephanine and its key synthetic analogs, summarizing their biological activities with supporting experimental data, detailing the methodologies of key experiments, and illustrating the signaling pathways through which they exert their effects.
Quantitative Analysis of Biological Activities
The biological activities of Stephanine and its analogs have been evaluated across various platforms, with cytotoxicity against cancer cell lines being a primary focus. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |
| Stephanine | Cytotoxicity | HeLa (Cervical Cancer) | 3.33 | [1] |
| Cytotoxicity | 184B5 (Non-cancerous Breast Epithelial) | 6.25 | [2] | |
| Antiplasmodial | Plasmodium falciparum (W2 strain) | >52.3 | [3] | |
| Oxostephanine | Cytotoxicity | HeLa (Cervical Cancer) | 1.73 | [1] |
| Cytotoxicity | MDA-MB-231 (Triple-Negative Breast Cancer) | 4.35 | ||
| Cytotoxicity | MCF-7 (ER+ Breast Cancer) | 2.56 | ||
| Cytotoxicity | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.08 | ||
| Cytotoxicity | 184B5 (Non-cancerous Breast Epithelial) | 1.66 | ||
| Crebanine | Cytotoxicity | Glioblastoma Multiforme (GBM) cell lines | Not specified | |
| Thailandine | Cytotoxicity | MDA-MB-468 (Triple-Negative Breast Cancer) | 0.78 | |
| Antiplasmodial | Plasmodium falciparum (3D7 & W2 strains) | Not specified (Excellent activity) | ||
| O-Methylbulbocapnine | Cytotoxicity | Various cancer cell lines | Not specified |
Structure-Activity Relationship Insights:
Initial SAR studies reveal that minor structural modifications to the Stephanine scaffold can significantly impact biological activity.
-
Oxidation: The introduction of a ketone group at C-7 and an additional double bond in the aporphine core, as seen in Oxostephanine, generally leads to a notable increase in cytotoxic potency against various cancer cell lines. However, this modification may also decrease selectivity, as evidenced by the lower IC50 value of Oxostephanine against the non-cancerous 184B5 cell line compared to Stephanine.
-
Substitutions on the Aporphine Core: The specific pattern of methoxy and hydroxy groups on the aromatic rings influences the activity and toxicity of aporphine alkaloids. For instance, the 9-methoxy group in the D ring appears to be important for the antiarrhythmic activity of aporphine alkaloids.
-
Quaternization of Nitrogen: N-quaternization of the nitrogen atom in the B ring has been shown to affect the antiarrhythmic activity and toxicity of aporphine derivatives.
Signaling Pathways and Mechanisms of Action
Stephanine and its analogs exert their biological effects by modulating various signaling pathways.
1. Intrinsic Apoptosis Pathway (Stephanine)
Stephanine has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by intracellular stress signals converging on the mitochondria. This leads to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in programmed cell death.
Caption: Intrinsic apoptosis pathway induced by Stephanine.
2. PI3K/Akt Signaling Pathway (Crebanine)
The synthetic analog Crebanine has been found to exert its anticancer effects, particularly in glioblastoma multiforme, by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and resistance to therapy.
Caption: Inhibition of the PI3K/Akt pathway by Crebanine.
3. α1-Adrenergic Receptor Antagonism (Stephanine)
Stephanine also functions as a selective antagonist of the α1-adrenergic receptor, a G protein-coupled receptor involved in various physiological processes, including the contraction of smooth muscle in blood vessels. By blocking this receptor, Stephanine can lead to vasodilation.
Caption: Mechanism of α1-adrenergic receptor antagonism by Stephanine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Adherent cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the Stephanine analogs. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48 to 72 hours.
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed five times with slow-running tap water and allowed to air-dry at room temperature. Subsequently, 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid is added to each well and the plates are incubated at room temperature for 30 minutes.
-
Washing: To remove the unbound dye, the plates are quickly washed four to five times with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried again. The protein-bound dye is then solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
2. Anti-inflammatory Assessment: Prostaglandin E2 (PGE2) Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of PGE2, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: The cells are seeded in 24-well plates at an appropriate density and allowed to adhere overnight.
-
Pre-treatment: The cells are then pre-treated with different concentrations of the Stephanine analogs for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercial Prostaglandin E2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 inhibition is calculated by comparing the levels in the treated cells to those in the LPS-stimulated control cells. IC50 values are then determined from the dose-response curves.
Caption: Workflow of the PGE2 inhibition assay.
References
- 1. In vitro cytotoxic activity of Thai medicinal plants used traditionally to treat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bibenzyl Derivatives from Radula voluta (An Ecuadorian Liverwort): Bioprospecting for Antiprotozoal Properties [mdpi.com]
Validating Stephanine as a Potential Therapeutic Target in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Stephanine, a naturally occurring alkaloid, as a potential therapeutic target in oncology. While in vitro studies suggest its promise, this document aims to objectively present the available data, compare it with established and emerging apoptosis-inducing therapies, and highlight the critical need for further preclinical validation.
Executive Summary
Stephanine has demonstrated cytotoxic effects against cancer cells in laboratory settings, with a proposed mechanism involving the induction of apoptosis. However, a significant gap exists in the preclinical data, particularly concerning its in vivo efficacy and a detailed understanding of its molecular signaling pathways. This guide compares Stephanine with its more potent analog, Oxostephanine, and other apoptosis-targeting strategies, namely B-cell lymphoma 2 (Bcl-2) inhibitors and Inhibitor of Apoptosis Protein (IAP) antagonists (SMAC mimetics). While Stephanine's unique "reverse of mitotic exit" mechanism is intriguing, the lack of robust in vivo data currently limits its validation as a viable therapeutic target. In contrast, Oxostephanine and other apoptosis modulators have a more established preclinical and, in some cases, clinical profile.
Quantitative Data Comparison
The following tables summarize the available cytotoxic activity of Stephanine and its comparators. It is important to note the limited data for Stephanine across a broad range of cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Stephanine and Comparators
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Stephanine | HeLa | Cervical Cancer | 3.33 | [1] |
| 184B5 | Non-cancerous Breast Epithelial | 6.25 | [1] | |
| Oxostephanine | HeLa | Cervical Cancer | 1.73 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.0 - 4.0 | [1] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.8 - 3.8 | [1] | |
| MCF-7 | ER+ Breast Cancer | 2.0 - 4.5 | ||
| OVCAR-8 | Ovarian Cancer | ~5.0 | ||
| 184B5 | Non-cancerous Breast Epithelial | 1.66 | ||
| MCF10A | Non-cancerous Breast Epithelial | 2.5 - 5.0 | ||
| Venetoclax (Bcl-2 Inhibitor) | SCLC Cell Lines (sensitive subset) | Small Cell Lung Cancer | Varies (nM to low µM range) | |
| MLL-rearranged ALL xenografts | Acute Lymphoblastic Leukemia | Varies (low nM range) | ||
| SMAC Mimetics (e.g., LCL161, GDC-0152) | Osteosarcoma cell lines (with TNFα) | Osteosarcoma | Varies (nM to low µM range) |
Table 2: In Vivo Efficacy of Comparator Therapies
| Compound/Therapy | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Stephanine | No publicly available data | |||||
| Venetoclax | DMS-53 xenograft (SCLC) | Mice | 100 mg/kg, oral, 6 days/week | Significant tumor regression | Not Reported | |
| MLL-rearranged ALL xenografts | Mice | Not Specified | Significant leukemia growth delay | Increased survival | ||
| SMAC Mimetics (LCL161/GDC-0152) | Osteosarcoma xenografts | Nude mice | Not Specified | Suppression of tumor growth | Delayed or prevented metastasis (with doxorubicin) |
Mechanism of Action and Signaling Pathways
Stephanine: A "Reverse of Mitotic Exit"
In vitro studies suggest that Stephanine induces apoptosis in cancer cells. A unique proposed mechanism is the "reverse of mitotic exit," where cells that have entered mitosis are driven to exit the cell cycle and undergo programmed cell death. However, the precise molecular targets and the detailed signaling cascade of this process remain to be fully elucidated. There is currently a lack of specific data on how Stephanine modulates key apoptotic proteins such as the Bcl-2 family and caspases.
Proposed mechanism of Stephanine-induced apoptosis.
Oxostephanine: An Aurora Kinase Inhibitor
Oxostephanine, a more potent analog of Stephanine, has a more clearly defined mechanism of action. It acts as an inhibitor of Aurora kinases A and B, which are critical for mitotic progression. Inhibition of these kinases leads to G2/M cell cycle arrest and subsequent apoptosis.
Oxostephanine's signaling pathway to apoptosis.
Alternative Strategies: Bcl-2 and IAP Inhibition
For comparison, two established apoptosis-inducing strategies are presented:
-
Bcl-2 Inhibitors (e.g., Venetoclax): These small molecules target the anti-apoptotic protein Bcl-2. By inhibiting Bcl-2, they release pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway.
-
IAP Inhibitors (SMAC Mimetics): These compounds mimic the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases), which antagonizes IAPs. By inhibiting IAPs, they remove the brakes on caspases, the key executioners of apoptosis.
Signaling pathways of Bcl-2 and IAP inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the validation of preclinical findings. Below are generalized methodologies for the key experiments discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Stephanine or the comparator compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for an MTT cytotoxicity assay.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the compound of interest, harvest them, and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein levels.
General workflow for Western blot analysis.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., Stephanine) or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Workflow for an in vivo xenograft study.
Conclusion and Future Directions
The available in vitro data suggests that Stephanine is a cytotoxic agent with a potentially novel mechanism of action against cancer cells. However, the lack of comprehensive preclinical data, particularly in vivo efficacy and detailed molecular mechanism studies, is a significant hurdle for its validation as a therapeutic target.
For Stephanine to be considered a viable candidate for further development, future research should focus on:
-
Broad-panel in vitro screening: Determining the IC50 values of Stephanine across a wide range of cancer cell lines to identify sensitive cancer types.
-
Detailed mechanistic studies: Elucidating the precise molecular targets of Stephanine and the key signaling proteins involved in the "reverse of mitotic exit" mechanism. This should include a thorough investigation of its effects on Bcl-2 family proteins and caspase activation.
-
In vivo efficacy studies: Conducting well-designed xenograft studies in relevant animal models to determine the anti-tumor activity, optimal dosing, and potential toxicity of Stephanine.
-
Comparative studies: Performing head-to-head comparisons of Stephanine with its more potent analog, Oxostephanine, and other apoptosis-inducing agents in both in vitro and in vivo models.
Without these critical data, the therapeutic potential of Stephanine in oncology remains speculative. The information presented in this guide should serve as a foundation for designing the necessary experiments to rigorously validate Stephanine as a potential therapeutic target.
References
Stephanine's Efficacy in Drug-Sensitive vs. Drug-Resistant Cancer Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Stephanine, a bisbenzylisoquinoline alkaloid, and its analogs, such as tetrandrine and fangchinoline, have garnered significant interest for their potential to overcome MDR. This guide provides a comparative analysis of the efficacy of these compounds in drug-sensitive and drug-resistant cancer cell lines, supported by experimental data and detailed protocols. While direct comparative data for Stephanine is limited in the public domain, the extensive research on its close structural analogs, tetrandrine and fangchinoline, offers valuable insights into its potential mechanisms and efficacy.
Comparative Efficacy of Stephanine Analogs in Drug-Sensitive and Resistant Cell Lines
Studies on tetrandrine and fangchinoline, alkaloids isolated from the same plant genus Stephania, demonstrate a significant ability to reverse P-glycoprotein-mediated multidrug resistance. These compounds have been shown to restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.
Cytotoxicity and Reversal of Resistance
The efficacy of these alkaloids is often quantified by the fold-reversal of resistance, which indicates how many times the IC50 value of a chemotherapeutic drug is reduced in resistant cells in the presence of the modulating agent.
| Compound | Resistant Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| Tetrandrine | MCF-7/adr (Breast Cancer) | Doxorubicin | 20.4-fold | [1] |
| Tetrandrine | CEM/ADR5000 (Leukemia) | Doxorubicin | Synergistic Cytotoxic Effect | [2] |
| Fangchinoline | CEM/ADR5000 (Leukemia) | Doxorubicin | Synergistic Cytotoxic Effect | [2] |
Mechanism of Action: Overcoming Multidrug Resistance
The primary mechanism by which Stephanine analogs reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump. This is achieved through both direct functional inhibition and downregulation of P-gp expression.
Key Mechanistic Findings:
-
Inhibition of P-gp Efflux: Tetrandrine has been shown to inhibit the P-gp-mediated efflux of chemotherapeutic drugs, such as doxorubicin, leading to their increased intracellular accumulation in resistant cells.[1][3]
-
Downregulation of P-gp Expression: Both tetrandrine and fangchinoline have been observed to reduce the expression of P-glycoprotein in a concentration-dependent manner in resistant cell lines. Mechanistic studies suggest that tetrandrine's effect on P-gp expression is likely due to post-transcriptional regulation, as it has been shown to downregulate the protein expression of ABCB1 without affecting the transcriptional level of MDR1 mRNA.
-
Induction of Apoptosis: By restoring the intracellular concentration of chemotherapeutic agents, these alkaloids facilitate the induction of apoptosis in otherwise resistant cells. A recent study has also implicated the NLRP3/Caspase-1/GSDMD pyroptosis pathway in the synergistic effect of tetrandrine and adriamycin in reversing MDR in breast cancer cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in P-gp-mediated multidrug resistance and the experimental workflows used to assess the efficacy of MDR reversal agents.
Figure 1: P-glycoprotein mediated multidrug resistance pathway.
References
- 1. The multidrug resistance of tumour cells was reversed by tetrandrine in vitro and in xenografts derived from human breast adenocarcinoma MCF-7/adr cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Power of Two: Stephanine-Related Compounds Enhance Anti-Cancer Drug Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of Stephanine-related compounds, primarily tetrandrine and planispine A, with conventional anticancer drugs. The data presented herein, gathered from various preclinical studies, highlights the potential of these natural compounds to sensitize cancer cells to chemotherapy, thereby offering a promising avenue for developing more effective and less toxic cancer treatments.
While "stephanine" itself is not extensively documented in recent synergistic studies, compounds derived from the Stephania genus, such as tetrandrine, have demonstrated significant promise in enhancing the cytotoxicity of established chemotherapeutic agents. This guide synthesizes in vitro and in vivo data to provide a clear comparison of their performance and elucidates the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between these natural compounds and anticancer drugs is often quantified by the 50% inhibitory concentration (IC50) and the Combination Index (CI) or similar metrics like the sum of fractional inhibitory concentration (SFIC). A decrease in the IC50 value of a conventional drug when combined with the natural compound indicates enhanced potency. A CI or SFIC value less than 1 signifies a synergistic effect.[1]
Table 1: Synergistic Effects of Tetrandrine with Anticancer Drugs in vitro
| Cancer Cell Line | Anticancer Drug | Tetrandrine Concentration | IC50 of Anticancer Drug (Alone) | IC50 of Anticancer Drug (with Tetrandrine) | Combination Effect (SFIC) | Reference |
| A549 (Lung Cancer) | Cisplatin | 0.25 µg/ml & 0.5 µg/ml | - | - | Synergistic | [1] |
| A549/DDP (Cisplatin-resistant Lung Cancer) | Cisplatin | 0.25 µg/ml & 0.5 µg/ml | - | - | Synergistic (Reverses Resistance) | [1] |
| MCF-7 (Breast Cancer) | Doxorubicin | Various Ratios | - | - | 0.14 - 0.38 | [2] |
| MCF-7/Dox (Doxorubicin-resistant Breast Cancer) | Doxorubicin | Various Ratios | - | - | 0.10 - 0.29 | [2] |
| KB (Nasopharyngeal Cancer) | Vincristine | Various Ratios | - | - | 0.21 - 0.37 | |
| KBV200 (Vincristine-resistant Nasopharyngeal Cancer) | Vincristine | Various Ratios | - | - | 0.32 - 0.63 | |
| Huh7, U251, HCT116, A549 | Chloroquine | Low concentrations | - | - | Synergistic (CI < 1) |
Note: Specific IC50 values were not always provided in the source abstracts, but the synergistic nature of the interaction was confirmed.
Table 2: Synergistic Effects of Planispine A with Cisplatin in vitro
| Cancer Cell Line | Planispine A Concentration | IC50 of Cisplatin (Alone) | IC50 of Cisplatin (with 5 µM Planispine A) | Fold Change | Reference |
| Not Specified | 5 µM | 55.3 µM | 17.43 µM | 3.17 | |
| Cancer Cell Line | Cisplatin Concentration | IC50 of Planispine A (Alone) | IC50 of Planispine A (with 25 µM Cisplatin) | Fold Change | Reference |
| Not Specified | 25 µM | 21.38 µM | 3.9 µM | 5.54 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the individual drugs (e.g., Tetrandrine, Doxorubicin) and their combinations for a specified period (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are then incubated for a few hours (e.g., 4 hours) to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomly assigned to different treatment groups: control (vehicle), single-agent (e.g., Tetrandrine or Chloroquine alone), and combination therapy. Drugs are administered through appropriate routes (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry) to assess protein expression and apoptosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells or tumor tissues are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, β-catenin), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the Mechanisms of Synergy
The synergistic effects of Stephanine-related compounds are rooted in their ability to modulate key cellular signaling pathways, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Caption: General experimental workflow for evaluating synergistic effects.
Planispine A and the Fanconi Anemia Pathway
Planispine A has been shown to sensitize cancer cells to cisplatin by inhibiting the Fanconi Anemia (FA) pathway. The FA pathway is a critical DNA repair mechanism, and its inhibition prevents cancer cells from repairing the DNA damage induced by cisplatin, leading to enhanced apoptosis.
Caption: Inhibition of the Fanconi Anemia pathway by Planispine A.
Tetrandrine and the Wnt/β-catenin Pathway
Tetrandrine can enhance the cytotoxicity of chemotherapeutic agents in cancers like ovarian and colorectal cancer by modulating the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is often associated with cancer progression and drug resistance. By inhibiting this pathway, tetrandrine can render cancer cells more susceptible to chemotherapy-induced cell death.
Caption: Tetrandrine's inhibition of the Wnt/β-catenin signaling pathway.
Tetrandrine, Chloroquine, and Reactive Oxygen Species (ROS)
The combination of tetrandrine and the autophagy inhibitor chloroquine has been shown to be more cytotoxic than either agent alone. This synergistic effect involves an increase in the generation of reactive oxygen species (ROS), leading to caspase-3 dependent apoptosis.
Caption: Synergistic ROS generation by Tetrandrine and Chloroquine.
References
A Comparative Analysis of Gene Expression Profiles Induced by Stephanine and Other Bioactive Alkaloids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cellular Responses to Stephanine, Tetrandrine, Cepharanthine, and Berbamine
This guide provides a comparative overview of the gene expression profiles in cells treated with the alkaloid stephanine and its structural analogs: tetrandrine, cepharanthine, and berbamine. While comprehensive transcriptomic data for stephanine is currently limited in publicly available research, this document synthesizes the existing experimental data for the other three alkaloids to offer a valuable comparative resource. The information presented herein is intended to facilitate further research and drug development efforts by highlighting the distinct and overlapping molecular responses elicited by these compounds.
Comparative Gene Expression Data
The following table summarizes the key findings from studies investigating the effects of tetrandrine, cepharanthine, and berbamine on gene expression. Due to the current lack of available transcriptomic data from stephanine-treated cells, this section will be updated as new research becomes available.
| Alkaloid | Cell Line(s) | Key Differentially Expressed Genes/Pathways | Experimental Method | Reference |
| Tetrandrine | Human colorectal cancer cells (HCT116) | Downregulated: ZEB1, MMP-2, HSP90B1Upregulated: E-cadherin | RT-qPCR | [1] |
| Non-small cell lung cancer (NSCLC) | Key Targets: CCNA2, CCNB1Pathways: EGFR tyrosine kinase inhibitor resistance, PI3K-Akt signaling, PD-L1 expression and PD-1 checkpoint pathway | Bioinformatics analysis of transcriptome data | [2] | |
| Human osteosarcoma cells (143B, MG63) | Modulated Pathways: MAPK/Erk, PTEN/Akt, Juk, Wnt | Luciferase reporter and Western blotting | ||
| Cepharanthine | Vero-E6 cells (SARS-CoV-2-related coronavirus infection model) | Reversed virus-perturbed genes associated with: Endoplasmic reticulum (ER) stress, Heat shock factor 1 (HSF1)-mediated heat shock response, Autophagy | RNA-sequencing | [3] |
| Small cell lung cancer (SCLC) cells | Downregulated: HMGCR, HMGCS1, IDI1, FDFT1, SQLE (cholesterol synthesis enzymes) | RNA-sequencing, RT-PCR, Western blotting | ||
| Berbamine | Melanoma cells | Inhibited: Autophosphorylation of JAK2, STAT3 signalingDownregulated: Mcl-1, Bcl-xL | In vitro kinase assay, Western blotting | [4] |
| CAR-T cells | Enhanced: Lipid metabolism | Transcriptomics and metabolomics | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key analyses cited in this guide.
Tetrandrine: RT-qPCR for Metastasis-Related Gene Expression
-
Cell Culture and Treatment: Human colorectal cancer HCT116 cells were cultured under standard conditions. For experiments, cells were treated with interleukin-6 (IL-6) to induce epithelial-mesenchymal transition, with or without the addition of tetrandrine at various concentrations.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the treated cells using a suitable RNA isolation kit. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (RT-qPCR): RT-qPCR was performed using a SYBR Green-based detection method on a real-time PCR system. The primers used were specific for E-cadherin, FOXA1, ZEB1, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.
Cepharanthine: RNA-Sequencing of Infected Vero-E6 Cells
-
Cell Culture, Virus Infection, and Treatment: Vero-E6 cells were cultured and subsequently infected with a SARS-CoV-2-related coronavirus. Infected cells were treated with cepharanthine.
-
RNA Isolation and Library Preparation: Total RNA was extracted from the cell lysates. Ribosomal RNA (rRNA) was depleted, and the remaining RNA was used to construct sequencing libraries using a commercial RNA library preparation kit.
-
Sequencing and Data Analysis: The prepared libraries were sequenced on a high-throughput sequencing platform. The raw sequencing reads were aligned to the reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon cepharanthine treatment in infected cells compared to untreated infected cells.
Berbamine: In Vitro Kinase Assay and Western Blotting
-
In Vitro JAK2 Kinase Assay: The inhibitory effect of a berbamine derivative (BBMD3) on JAK2 autophosphorylation was assessed using an in vitro kinase assay. Recombinant JAK2 protein was incubated with ATP and the berbamine derivative, and the level of phosphorylated JAK2 was measured.
-
Cell Culture and Treatment: Human melanoma cell lines were cultured and treated with the berbamine derivative at various concentrations.
-
Western Blot Analysis: Whole-cell lysates were prepared from the treated cells. Proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against total and phosphorylated forms of JAK2 and STAT3, as well as antibodies against STAT3 target proteins like Mcl-1 and Bcl-xL. An antibody against a housekeeping protein (e.g., actin) was used as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by tetrandrine, cepharanthine, and berbamine, as well as a typical experimental workflow for gene expression analysis.
Conclusion and Future Directions
This guide provides a comparative analysis of the gene expression profiles induced by tetrandrine, cepharanthine, and berbamine. The available data indicate that these alkaloids modulate distinct yet overlapping signaling pathways, primarily impacting cell proliferation, inflammation, and survival.
A significant gap in the current literature is the lack of comprehensive transcriptomic or proteomic data on the effects of stephanine. Given its structural similarity to the other alkaloids presented here, it is plausible that stephanine may also modulate pathways such as PI3K/Akt, MAPK, and NF-κB. However, experimental validation is essential.
Future research should prioritize conducting RNA-sequencing or microarray analysis of various cell lines treated with stephanine to elucidate its specific molecular targets and mechanisms of action. Such studies will be invaluable for a more complete understanding of this class of alkaloids and their therapeutic potential. This guide will be updated as new data becomes available.
References
- 1. Tetrandrine Inhibits Epithelial-Mesenchymal Transition in IL-6-Induced HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New perspectives on the potential of tetrandrine in the treatment of non-small cell lung cancer: bioinformatics, Mendelian randomization study and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome analysis of cepharanthine against a SARS-CoV-2-related coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A culture method with berbamine, a plant alkaloid, enhances CAR-T cell efficacy through modulating cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the In Vivo Anti-Tumor Potential of Stephanine in Xenograft Models
For researchers, scientists, and drug development professionals investigating the therapeutic promise of Stephanine, this guide offers a framework for replicating and assessing its anti-tumor effects in various xenograft models. While in vitro studies have suggested the potential of Stephanine as an anticancer agent, a critical gap exists in its in vivo validation. This document provides detailed experimental protocols, benchmark data from established chemotherapeutics, and visual workflows to guide future preclinical research.
A comprehensive review of existing literature reveals a notable absence of publicly available in vivo efficacy data for Stephanine in animal models.[1] To address this, this guide presents a roadmap for conducting such studies, enabling a direct comparison against standard-of-care drugs. The information herein is curated to facilitate the design of robust experiments aimed at validating the anti-cancer activity of Stephanine.
Proposed Mechanism of Action: Induction of Apoptosis
In vitro evidence suggests that Stephanine exerts its anti-cancer properties primarily through the induction of apoptosis, or programmed cell death.[1] The precise signaling cascade in an in vivo setting remains to be fully elucidated. Below is a diagram illustrating the proposed apoptotic signaling pathway based on current in vitro data.
Caption: Proposed apoptotic signaling pathway of Stephanine.
Experimental Protocols for Xenograft Model Development
The successful replication of anti-tumor studies hinges on meticulous and consistent experimental protocols. Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research.[2][3]
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of a novel compound like Stephanine in a xenograft model.
Caption: Experimental workflow for xenograft studies.
Detailed Methodologies
1. Cell Line-Derived Xenograft (CDX) Models:
-
Cell Lines: A variety of human cancer cell lines can be utilized to establish xenograft models. The choice of cell line should be guided by the cancer type of interest. Examples include:
-
Breast Cancer: MDA-MB-231 (Triple-Negative), MCF-7 (ER-positive)[4]
-
Lung Cancer: A549, NCI-H1975 (Non-Small Cell Lung Cancer)
-
Colorectal Cancer: COLO205, SW480
-
-
Animal Models: Immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, are standard hosts for xenograft studies as they lack a functional immune system to reject human cells.
-
Implantation:
-
Subcutaneous Model: Cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) are injected into the flank of the mice. This allows for easy monitoring of tumor growth.
-
Orthotopic Model: To better mimic the tumor microenvironment, cells are implanted into the corresponding organ of origin (e.g., mammary fat pad for breast cancer, lung for lung cancer).
-
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. Stephanine would be administered according to a defined dosing regimen (e.g., intraperitoneal, oral gavage) and schedule. Vehicle controls and positive controls (standard chemotherapeutics) should be included.
-
Efficacy Evaluation: Tumor volume is typically measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight and general health are also monitored. The primary endpoint is often tumor growth inhibition (TGI).
2. Patient-Derived Xenograft (PDX) Models:
PDX models, established by directly implanting patient tumor tissue into immunodeficient mice, are considered more clinically relevant as they better preserve the heterogeneity of the original tumor.
-
Tumor Acquisition: Fresh tumor tissue is obtained from surgical resections or biopsies and transported in sterile media on ice.
-
Implantation: Small fragments of the tumor are surgically implanted, typically subcutaneously or orthotopically, into highly immunodeficient mice like NOD-scid or NSG mice.
-
Passaging: Once the initial tumor (F0 generation) grows, it can be harvested and passaged into subsequent cohorts of mice for expansion and therapeutic studies.
-
Drug Efficacy Studies: Similar to CDX models, once tumors are established, mice are randomized and treated with the investigational compound. PDX models are particularly valuable for testing targeted therapies and for personalized medicine approaches.
Comparative Benchmarks: In Vivo Efficacy of Standard Chemotherapeutics
To provide a context for evaluating the potential efficacy of Stephanine, the following tables summarize the in vivo performance of commonly used chemotherapeutic agents in various xenograft models. It is important to note that a direct comparison with Stephanine is not possible at this time due to the lack of published in vivo data for this compound.
Table 1: In Vivo Efficacy of Doxorubicin in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | 4 mg/kg, i.p., weekly for 3 weeks | Significant tumor growth suppression | Not Reported |
| Prostate Cancer | Athymic nude mice with PC3 xenografts | 4 mg/kg and 8 mg/kg | Initial delay in tumor growth | Not Reported |
| Breast Cancer | BALB/c mice with 4T1 xenografts | Not Specified | Moderate inhibition of tumor growth | Not Reported |
Table 2: In Vivo Efficacy of Cyclophosphamide in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| Breast Cancer | Nude mice with MDA-MB-435 xenografts | 100 mg/kg, i.p., single dose | Significant tumor growth delay | Not Reported |
| Ovarian Cancer | SCID mice with OVCAR-3 xenografts | 150 mg/kg, i.p., single dose | Significant tumor regression | Not Reported |
| Lung Cancer | Nude mice with A549 xenografts | 100 mg/kg, i.p., every 4 days | Moderate tumor growth inhibition | Not Reported |
Table 3: In Vivo Efficacy of Vincristine in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| Neuroblastoma | Nude mice with SK-N-AS xenografts | 1.5 mg/kg, i.p., twice weekly | Significant tumor growth inhibition | Increased survival |
| Leukemia | NOD/SCID mice with MOLM-13 xenografts | 0.5 mg/kg, i.v., twice weekly | Significant reduction in leukemia burden | Increased survival |
| Rhabdomyosarcoma | Nude mice with Rh30 xenografts | 1 mg/kg, i.p., weekly | Significant tumor growth delay | Not Reported |
Future Directions and Conclusion
While in vitro data for Stephanine is promising, robust in vivo studies are imperative to validate its potential as a viable anti-cancer therapeutic. The experimental frameworks and comparative benchmarks provided in this guide are intended to facilitate the design of such crucial preclinical investigations. Future research should focus on:
-
Conducting well-designed efficacy studies in relevant CDX and PDX models to determine tumor growth inhibition, impact on survival, and optimal dosing.
-
Performing direct comparative studies of Stephanine against standard-of-care chemotherapeutic agents in the same xenograft models.
-
Elucidating and validating the specific signaling pathways through which Stephanine exerts its anti-tumor effects in an in vivo context.
Without these comprehensive in vivo evaluations, the true therapeutic potential of Stephanine will remain speculative. This guide serves as a foundational resource for researchers to undertake the necessary studies to bridge this critical gap in knowledge.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Unveiling the Serotonergic Potential of Stephanine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential role of serotonin receptors in the biological activity of Stephanine. While direct experimental validation remains an area for future investigation, this document synthesizes current knowledge on structurally related aporphine alkaloids and other compounds from the Stephania genus to offer valuable insights into Stephanine's possible serotonergic mechanisms.
Introduction
Stephanine, a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus, has demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] While its mechanisms of action are multifaceted, with known interactions with opioid receptors and the NF-κB signaling pathway, its structural classification as an aporphine alkaloid suggests a potential interaction with the serotonin (5-HT) receptor system. Aporphine alkaloids are recognized for their affinity for various G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors, making the exploration of Stephanine's serotonergic activity a compelling avenue for research.[2]
This guide compares the known serotonergic activities of aporphine alkaloids structurally similar to Stephanine and other relevant compounds, providing a framework for validating the role of serotonin receptors in Stephanine's biological effects.
Comparative Analysis of Serotonin Receptor Binding Affinities
Direct experimental data on the binding affinity of Stephanine for serotonin receptors is not currently available in the public domain. However, by examining related aporphine alkaloids, we can infer potential interactions. The following table summarizes the binding affinities (Ki) of several aporphine alkaloids for various serotonin receptor subtypes. This data provides a basis for hypothesizing which receptors Stephanine might target.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |
| (R)-Roemerine | >10,000 | 62 | >10,000 | [3] |
| (±)-Nuciferine | - | 139 | - | [3] |
| Nantenine | - | 890 (Ke) | - | [4] |
| (±)-Glaucine | - | 613 | - |
Note: Ki values represent the inhibition constant, indicating the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value signifies a higher binding affinity. Ke represents the equilibrium dissociation constant.
Potential Signaling Pathways
The 5-HT2A receptor, a prominent target for many aporphine alkaloids, is a Gq/11 protein-coupled receptor. Activation of this receptor typically initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various cellular responses.
Given the structural similarities, it is plausible that if Stephanine interacts with the 5-HT2A receptor, it could modulate this signaling pathway.
Hypothesized 5-HT2A Receptor Signaling Pathway for Stephanine.
Experimental Protocols for Validation
To validate the interaction of Stephanine with serotonin receptors, standard pharmacological assays can be employed. The following protocols provide a general framework for these investigations.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of Stephanine for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).
-
A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Stephanine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of Stephanine (or a known competitor for control wells). Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Stephanine that inhibits 50% of the specific radioligand binding (IC50 value). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Workflow for a Competitive Radioligand Binding Assay.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
Objective: To characterize the functional activity of Stephanine at a specific serotonin receptor subtype.
Example: Calcium Mobilization Assay for 5-HT2A Receptors
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Stephanine at various concentrations.
-
A known 5-HT2A receptor agonist (e.g., serotonin) and antagonist (e.g., ketanserin).
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the 5-HT2A-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of Stephanine to the wells. For antagonist testing, pre-incubate the cells with Stephanine before adding a known agonist.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the change in fluorescence against the concentration of Stephanine to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
While direct evidence for the interaction of Stephanine with serotonin receptors is currently lacking, its classification as an aporphine alkaloid strongly suggests this as a plausible mechanism contributing to its diverse biological activities. The comparative data from structurally related compounds, particularly their affinity for 5-HT2A and 5-HT1A receptors, provides a solid foundation for future research.
To definitively validate the role of serotonin receptors in Stephanine's biological activity, it is imperative to conduct comprehensive binding and functional assays as outlined in this guide. Such studies will not only elucidate a key aspect of Stephanine's pharmacology but also pave the way for the rational design of novel therapeutics targeting the serotonergic system. The provided experimental frameworks and comparative data serve as a valuable resource for researchers embarking on this important line of inquiry.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Safety Operating Guide
Navigating the Disposal of Novel or Uncharacterized Compounds: A Procedural Guide
For laboratory professionals engaged in cutting-edge research and drug development, the proper management and disposal of novel or uncharacterized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While specific disposal procedures for a compound named "Stephavanine" are not available in public databases or safety literature, this guide provides a comprehensive framework for the safe handling and disposal of such substances. The following procedures are based on established principles of laboratory safety and chemical waste management.
Immediate Safety and Operational Plan
The first and most critical step when handling any new or uncharacterized compound is to obtain or generate a Safety Data Sheet (SDS). An SDS provides essential information regarding the substance's physical, chemical, and toxicological properties, which is fundamental for a proper risk assessment and the development of safe handling and disposal protocols. In the absence of a specific SDS for "this compound," a risk assessment must be conducted based on the known properties of similar chemical structures or functional groups.
Core Principle: Treat unknown substances as hazardous until proven otherwise.
Experimental Protocols for Waste Characterization
Before disposal, a preliminary characterization of the waste stream containing the novel compound is essential. This characterization will inform the appropriate segregation and disposal route. Key parameters to determine include:
-
pH: To assess corrosivity.
-
Reactivity: To identify potential hazards such as violent reactions with water, air, or other chemicals.
-
Ignitability: To determine the flashpoint and fire risk.
-
Toxicity: An initial assessment, often based on the compound's class and concentration, is necessary to determine if the waste is acutely toxic.
These tests should be conducted on a small scale in a controlled environment, such as a fume hood, with appropriate personal protective equipment (PPE).
Data Presentation: Key Hazard Indicators for Waste Disposal
When an SDS is available, the following quantitative data are crucial for determining the proper disposal method. This table summarizes key parameters and their significance for waste management.
| Parameter | Significance for Disposal | Typical Reporting Units |
| pH | Determines if the waste is corrosive. Corrosive wastes (typically pH ≤ 2 or ≥ 12.5) require specific handling and disposal. | pH units |
| Flash Point | Indicates the temperature at which a chemical can vaporize to form an ignitable mixture in air. A low flash point signifies a fire hazard. | °C or °F |
| LD50 (Lethal Dose, 50%) | Measures the acute toxicity of a substance. A low LD50 value indicates high toxicity, requiring disposal as toxic waste. | mg/kg (milligrams per kilogram of body weight) |
| LC50 (Lethal Concentration, 50%) | Measures the concentration of a chemical in the air that is lethal to 50% of a test population. Important for assessing inhalation hazards. | ppm or mg/m³ |
| Reactivity Data | Describes chemical incompatibilities and conditions to avoid (e.g., reaction with water, air, or specific chemicals). | Descriptive text |
Mandatory Visualization: Disposal Workflow for Novel Compounds
The following diagram illustrates the logical workflow for determining the appropriate disposal path for a novel or uncharacterized chemical compound in a laboratory setting.
Caption: Workflow for the safe disposal of a novel chemical compound.
Step-by-Step Disposal Procedures
-
Information Gathering: Prioritize obtaining an SDS. If an SDS is not available, consult with a senior researcher, safety officer, or chemical safety specialist. Document all known information about the compound, including its chemical structure, synthesis route, and any observed properties.
-
Hazard Assessment: Based on the available information, assess the potential hazards. For example, if "this compound" is an alkaloid, it should be handled with care due to potential biological activity and toxicity.[1]
-
Segregation: Do not mix uncharacterized waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container. The label should include the name of the compound (even if provisional), the researcher's name, contact information, and the date.
-
Container Selection: Use a container that is chemically compatible with the substance. For example, acids should be stored in glass containers rather than metal ones.[2] Ensure the container is leak-proof and has a secure lid.[2]
-
Waste Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[3]
-
Consult Environmental Health and Safety (EHS): Contact your institution's EHS department. They are the experts in hazardous waste management and can provide guidance on the proper disposal procedures for novel compounds. They will likely require the information gathered in the previous steps to arrange for appropriate disposal by a certified hazardous waste vendor.
-
Documentation: Maintain a detailed record of the waste, including its composition, volume, and the date it was generated. This is crucial for regulatory compliance.
Disclaimer: This information is intended as a general guide. Always follow the specific waste disposal protocols established by your institution and local regulations. Never dispose of unknown chemicals down the drain or in the regular trash.[1]
References
Navigating the Safe Handling of Stephavanine: A Comprehensive Guide
Disclaimer: "Stephavanine" is a fictional chemical compound. The following guide is a hypothetical example created to illustrate the essential safety and logistical information required for handling hazardous substances in a research environment. The procedures and data presented are based on established laboratory safety principles and should not be applied to any real-world substance without consulting its specific Safety Data Sheet (SDS).
This guide provides researchers, scientists, and drug development professionals with crucial safety protocols and operational plans for the handling and disposal of the hypothetical compound, this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound, a substance presumed to be a potent respiratory, skin, and eye irritant. All personnel must be trained in the proper use, removal, and disposal of PPE.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Standards |
| Respiratory | Full-face respirator with appropriate cartridges | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
| Eyes & Face | Chemical splash goggles and a face shield | Must be worn over the full-face respirator. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Dispose of gloves immediately after handling this compound and wash hands thoroughly.[2] |
| Body | Chemical-resistant laboratory coat or disposable coveralls | Must be fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Emergency safety showers and eyewash stations must be readily accessible and tested regularly.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound during an experimental protocol.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: this compound Waste Disposal Protocol
| Waste Type | Collection Container | Disposal Procedure |
| Solid this compound | Clearly labeled, sealed, and puncture-resistant container. | Dispose of as hazardous chemical waste through the institution's environmental health and safety office. |
| Contaminated Labware (glassware, pipette tips) | Labeled sharps container for broken glass; otherwise, a designated hazardous waste container. | Autoclave if biologically contaminated, then dispose of as hazardous chemical waste. |
| Contaminated PPE (gloves, disposable coats) | Labeled hazardous waste bag within a secondary container. | Dispose of as hazardous chemical waste. |
| Liquid Waste (solutions containing this compound) | Labeled, sealed, and chemical-resistant waste container. | Do not pour down the drain. Dispose of as hazardous chemical waste. |
Logical Flow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the disposal of materials potentially contaminated with this compound.
By adhering to these detailed protocols, research professionals can mitigate the risks associated with handling the hypothetical hazardous compound this compound, ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
